Methyl β-L-Arabinopyranoside-13C
Description
Propriétés
Formule moléculaire |
C₅¹³CH₁₂O₅ |
|---|---|
Poids moléculaire |
165.15 |
Synonymes |
β-L-Arabinopyranoside Methyl Ether-13C; NSC 25272-13C |
Origine du produit |
United States |
A Technical Guide to the Application of Methyl β-L-Arabinopyranoside-¹³C in Advanced Carbohydrate Research
Executive Summary: The precise elucidation of carbohydrate structure, metabolism, and interactions is fundamental to numerous fields, from plant biology to human health and drug development. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool, offering a non-radioactive, highly sensitive means to trace and quantify complex carbohydrate dynamics. This guide provides an in-depth technical overview of Methyl β-L-Arabinopyranoside-¹³C, a specialized ¹³C-labeled monosaccharide derivative. We will explore its core applications as an internal standard for quantitative mass spectrometry, a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy, and a tracer in metabolic flux analysis, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of ¹³C Labeling in Glycoscience
Carbohydrate research is often hampered by the immense structural complexity and heterogeneity of glycans. Unlike proteins, which are linear polymers of 20 common amino acids, carbohydrates can form branched structures with various linkage types and stereochemistries. Stable isotope labeling, especially with ¹³C, provides a powerful solution to this complexity.[1][2][]
The core advantages of using ¹³C-labeled carbohydrates include:
-
Enhanced Analytical Sensitivity and Resolution: ¹³C labeling is crucial for increasing the sensitivity and resolution of NMR studies, enabling detailed characterization of complex structures that would otherwise be intractable due to spectral overlap.[4][5][6]
-
Negligible Kinetic Isotope Effect (KIE): Unlike deuterium (²H) labeling, the heavier ¹³C atom generally has a negligible effect on the rates of enzymatic reactions. This ensures that the labeled molecule behaves almost identically to its unlabeled counterpart in biological systems, providing a more accurate representation of metabolic processes.[7]
-
Precise Quantification: In mass spectrometry, the known mass shift introduced by the ¹³C label allows the labeled compound to serve as an ideal internal standard, correcting for variability in sample preparation, injection volume, and ionization efficiency.[8][9][10]
Methyl β-L-Arabinopyranoside-¹³C is a methylated glycoside of L-arabinose, a pentose sugar that is a key component of plant cell wall polysaccharides like arabinoxylans and pectins, and is involved in various biological processes in plants and microbes.[11][12][13][14] Its methylated form provides chemical stability and makes it a suitable internal standard for analytical applications where free arabinose is the target analyte.
Core Applications of Methyl β-L-Arabinopyranoside-¹³C
Gold-Standard Internal Standard for Quantitative Mass Spectrometry
The most robust and accurate method for quantifying small molecules in complex biological matrices is stable isotope dilution mass spectrometry.[15] In this technique, a known quantity of a stable isotope-labeled version of the analyte is "spiked" into the sample at the earliest stage of preparation.[9] Methyl β-L-Arabinopyranoside-¹³C is an exemplary internal standard for the quantification of L-arabinose and its derivatives.
Causality Behind Experimental Choice: An ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization.[10] A ¹³C-labeled standard is the gold standard because its physicochemical properties are virtually identical to the unlabeled analyte. This ensures it accurately accounts for any sample loss during preparation or fluctuations in instrument response, which is a common issue when using structurally similar but non-isotopic internal standards.[8][16]
Workflow for Quantitative Analysis:
Caption: Workflow for L-arabinose quantification using a ¹³C-labeled internal standard.
Data Presentation: In a typical LC-MS/MS experiment using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte (unlabeled) and the internal standard (¹³C-labeled).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| L-Arabinose (Analyte) | 149.0 | 59.0 | [M-H]⁻ fragmentation |
| L-Arabinose-¹³C₅ (from IS) | 154.0 | 62.0 | [M-H]⁻ fragmentation with ¹³C shift |
Note: Exact m/z values may vary based on derivatization and adduct formation.
Probing Molecular Structure and Interactions with NMR Spectroscopy
While mass spectrometry excels at quantification, NMR spectroscopy is unparalleled for determining the three-dimensional structure and conformational dynamics of carbohydrates.[5] However, the ¹H NMR spectra of carbohydrates are often crowded due to poor chemical shift dispersion. Uniformly or selectively ¹³C-labeling a carbohydrate overcomes this limitation by leveraging the much larger spectral dispersion of the ¹³C nucleus.[4]
Causality Behind Experimental Choice: Using a ¹³C-labeled monosaccharide like arabinose allows for a suite of advanced 2D and 3D NMR experiments (e.g., HSQC, HMBC) that correlate protons with their directly attached or long-range coupled carbons.[17] This resolves spectral overlap and enables unambiguous assignment of resonances. For interaction studies, such as a carbohydrate binding to a protein, isotope-filtered experiments can be employed where only the signals from the labeled ligand are observed, simplifying the analysis of the bound-state conformation.[4]
Experimental Workflow for NMR Interaction Studies:
Caption: Workflow for studying carbohydrate-protein interactions using ¹³C-labeled ligands.
Elucidating Pathways via Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a living system. By feeding cells or organisms a ¹³C-labeled substrate, such as L-[¹³C]-Arabinose, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites.[17][18][]
Causality Behind Experimental Choice: L-arabinose is a plant-specific sugar that is metabolized through a series of enzymatic steps, including the pentose phosphate pathway (PPP).[18][20][21] By using positionally-labeled L-[2-¹³C]arabinose, for example, one can follow the ¹³C label as it is transferred to intermediates like D-xylulose-5-P and subsequently to central metabolites like fructose-6-P and trehalose.[18][20] The specific labeling pattern (isotopomer distribution) in these downstream products, as measured by NMR or MS, provides quantitative information about the relative activity of different metabolic pathways.[18][21] This approach has been instrumental in elucidating L-arabinose catabolism in yeasts and is applicable to plant systems.[18][20]
Visualizing Metabolic Labeling:
Caption: Tracing the ¹³C label from L-[2-¹³C]arabinose through the pentose phosphate pathway.
Experimental Protocols
Protocol: Quantitative Analysis of L-Arabinose using HPLC-MS/MS
This protocol outlines a self-validating system for the accurate quantification of L-arabinose from a plant cell wall hydrolysate.
1. Sample Preparation & Standard Spiking: a. Weigh ~10 mg of dried, extractive-free plant material into a screw-cap tube. b. Add 50 µL of a 10 µg/mL solution of Methyl β-L-Arabinopyranoside-¹³C₅ (Internal Standard, IS) in water. (This early addition is critical for accuracy[9]). c. Add 500 µL of 2M Trifluoroacetic Acid (TFA). d. Seal the tube tightly and heat at 121°C for 1 hour to hydrolyze polysaccharides. e. Cool the sample, centrifuge, and transfer the supernatant to a new tube. Dry under a stream of nitrogen.
2. Calibration Curve Preparation: a. Prepare a series of calibration standards of unlabeled L-arabinose (e.g., 0.1 to 50 µg/mL). b. To each calibrator, add the IS solution to the same final concentration as in the samples (e.g., 1 µg/mL). This ensures the analyte/IS ratio is the basis for quantification.[22]
3. LC-MS/MS Analysis: a. Reconstitute dried samples and calibrators in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile with 0.1% Formic Acid). b. Inject onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes like sugars. c. Use a gradient elution from high to low organic solvent to retain and separate the sugars. d. Set up the mass spectrometer in negative ion MRM mode to monitor the specific transitions for arabinose and its ¹³C-labeled internal standard (refer to the table in Section 2.1).
4. Data Validation and Quantification: a. Integrate the peak areas for both the analyte and the IS in all samples and calibrators. b. Calculate the peak area ratio (Arabinose Area / IS Area) for each point. c. Generate a calibration curve by plotting the peak area ratio against the known concentration of the standards. The curve should have an R² value > 0.99. d. Use the regression equation from the calibration curve to calculate the concentration of L-arabinose in the unknown samples. e. Self-Validation Check: The peak area of the IS should be consistent (e.g., within ±20%) across all injections. Significant deviation may indicate a matrix effect or extraction problem in a specific sample.[8]
Conclusion and Future Outlook
Methyl β-L-Arabinopyranoside-¹³C, and ¹³C-labeled carbohydrates in general, are not merely reagents but enabling tools for high-fidelity research. They provide the accuracy required for quantitative glycomics, the resolution needed for complex structural biology, and the clarity to map intricate metabolic networks. As analytical instrumentation continues to improve in sensitivity, the application of these stable isotope tracers will become even more critical for dissecting the subtle but profound roles of carbohydrates in health and disease, paving the way for novel diagnostics and therapeutics.
References
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Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]
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Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
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The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation. ProQuest. [Link]
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Arabinose Metabolism and Function in Plants. Not Just a Simple Sugar. Glycopedia. [Link]
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Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC. National Center for Biotechnology Information. [Link]
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Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC. National Center for Biotechnology Information. [Link]
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NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Chemical Reviews - ACS Publications. [Link]
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The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC. National Center for Biotechnology Information. [Link]
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Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts. Applied and Environmental Microbiology - PubMed. [Link]
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Schematic representation of l-arabinose metabolism and pattern of... ResearchGate. [Link]
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13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. MDPI. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. National Center for Biotechnology Information. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Structural Properties and Conformational Dynamics of Methyl β-L-Arabinopyranoside-13C in Aqueous Solution
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
Methyl β-L-arabinopyranoside is a critical monosaccharide derivative utilized extensively in probing carbohydrate-protein interactions, mapping glycosidase active sites, and elucidating the structural dynamics of plant cell wall polysaccharides[1]. The isotopic enrichment of this molecule (Methyl β-L-Arabinopyranoside-13C) provides an unparalleled spectroscopic window into its conformational behavior and solvation dynamics in aqueous environments. This whitepaper details the structural properties of this labeled pyranoside, focusing on its highly stable 1C4 chair conformation, its interaction with metal cations, and the self-validating Nuclear Magnetic Resonance (NMR) methodologies required to accurately elucidate these properties.
Stereochemical Architecture and the 1C4 Conformational Equilibrium
In aqueous solution, the pyranose ring of Methyl β-L-arabinopyranoside-13C adopts a highly specific conformational state to minimize steric hindrance and dipole-dipole repulsion. Unlike standard D-glucopyranosides which typically favor the 4C1 chair, L-arabinopyranosides exhibit a distinct stereochemical preference[2].
For the β-L-anomer, the 1C4 chair conformation is thermodynamically favored. In this specific geometric state:
-
C-1 (Anomeric Methoxy Group): Equatorial
-
C-2 (Hydroxyl Group): Equatorial
-
C-3 (Hydroxyl Group): Equatorial
-
C-4 (Hydroxyl Group): Axial
This arrangement minimizes 1,3-diaxial interactions, leaving only a single axial substituent at C-4. The uniform or site-specific isotopic enrichment with 13C allows for the precise measurement of 1JCC and 3JCH coupling constants. These scalar couplings mathematically validate the dihedral angles predicted by the Karplus equation for the 1C4 state, confirming that the molecule does not undergo significant chair-to-chair inversion in pure water[3].
Solvation Dynamics and Cationic Coordination in Aqueous Media
The hydration shell of Methyl β-L-arabinopyranoside-13C is highly sensitive to the presence of dissolved electrolytes, which is a critical factor in biological fluids. Research utilizing 13C NMR in Deuterium Oxide ( D2O ) has demonstrated that the addition of alkaline earth metals, such as Ca2+ , induces site-specific chemical shift perturbations[4].
As the molality of CaCl2 or KCl increases in the aqueous solution, the 13C chemical shifts of C-1, C-2, and C-3 decrease rapidly[4]. This shielding effect indicates that Ca2+ and K+ cations form weak, transient coordination complexes primarily with the oxygen atoms of the anomeric methoxy group (OMe) and the adjacent equatorial hydroxyls at C-2 and C-3[5]. Conversely, the axial C-4 hydroxyl exhibits minimal involvement in this cationic complexation, underscoring the strict stereochemical dependence of carbohydrate-metal interactions[6].
Quantitative NMR Data Summary
To facilitate comparative analysis during drug formulation or structural assays, the conformational and NMR properties of Methyl β-L-Arabinopyranoside-13C in aqueous solution are summarized below.
| Carbon Position | Substituent Orientation ( 1C4 Chair) | Relative 13C Chemical Shift Perturbation with Ca2+ | Functional Role in Solvation |
| C-1 | Equatorial (-OCH3) | Rapid Decrease (Shielding) | Primary coordination site for cations |
| C-2 | Equatorial (-OH) | Rapid Decrease (Shielding) | Secondary coordination site |
| C-3 | Equatorial (-OH) | Rapid Decrease (Shielding) | Secondary coordination site |
| C-4 | Axial (-OH) | Minimal Change | Steric barrier; minimal cation binding |
| C-5 | Ring (-CH2-) | Minimal Change | Structural backbone |
Self-Validating Experimental Protocol: NMR Structural Elucidation
To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for determining the structural properties of 13C-labeled pyranosides in aqueous solutions. The causality of each step is explicitly defined to prevent experimental artifacts.
Phase 1: Sample Preparation and Isotopic Locking
-
Solvent Selection: Dissolve 10 mg of Methyl β-L-Arabinopyranoside-13C in 600 µL of 99.9% Deuterium Oxide ( D2O ).
-
Causality: D2O is strictly required to suppress the massive H2O solvent resonance (~4.7 ppm) that would otherwise obscure the carbohydrate 1H signals via radiation damping. It also provides the essential deuterium lock signal for the NMR spectrometer's field-frequency stabilization.
-
-
Cation Titration: Prepare a stock solution of 1.0 M CaCl2 in D2O . Add aliquots (e.g., 10 µL, 20 µL, 50 µL) sequentially to the NMR tube.
-
Causality: Stepwise titration allows for the generation of a binding isotherm. By tracking the gradual change in chemical shifts (Δδ), one can mathematically differentiate between specific metal binding (which forms an asymptotic saturation curve) and non-specific bulk solvent effects (which present as a linear drift).
-
Phase 2: Data Acquisition and Conformational Validation
-
1D 13C NMR Acquisition: Acquire proton-decoupled 1D 13C spectra at 298 K using a 30° pulse angle and a relaxation delay ( d1 ) of at least 5 times the longest T1 relaxation time of the carbons.
-
Causality: Ensuring d1≥5×T1 guarantees complete longitudinal magnetization recovery. This makes the integration of the 13C signals strictly quantitative, allowing for accurate assessment of conformer populations if an equilibrium exists.
-
-
2D NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300–500 ms.
-
Causality: The mixing time is optimized for the tumbling rate (correlation time, τc ) of a low-molecular-weight monosaccharide to observe through-space dipole-dipole interactions without spin diffusion artifacts. Strong NOE cross-peaks between axially positioned protons will definitively validate the 1C4 chair conformation.
-
Experimental Workflow Visualization
Logical workflow for the NMR-based structural elucidation of 13C-labeled pyranosides.
References
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Title: A (13)C NMR study on the interactions of calcium chloride/potassium chloride with pyranosides in D(2)O Source: Carbohydrate Research (PubMed) URL: [Link]
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Title: Methyl beta-L-arabinopyranoside | C6H12O5 | CID 102169 Source: PubChem URL: [Link]
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Title: Novel oxidations of methyl glycopyranosides by periodic acid in dimethyl sulfoxide Source: Canadian Journal of Chemistry URL: [Link]
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Tracing the Pentose Flux: Mechanism of Action and Metabolic Applications of Methyl β-L-Arabinopyranoside-13C
Executive Summary
In the field of metabolic flux analysis (MFA) and pharmacokinetics, the precision of an isotopic tracer dictates the fidelity of the resulting data. Methyl β-L-Arabinopyranoside-13C has emerged as a highly specialized, stable isotope-labeled compound utilized as both an internal standard and a targeted metabolic tracer 1. By leveraging a carbon-13 backbone and a locked pyranoside ring structure, this compound allows researchers to decouple transmembrane transport kinetics from downstream enzymatic isomerization. This technical guide explores the structural rationale, mechanism of action, and standardized experimental methodologies for deploying Methyl β-L-Arabinopyranoside-13C in advanced metabolic research.
Structural Rationale: The Power of the Locked Pyranoside
To understand the mechanism of action of Methyl β-L-Arabinopyranoside-13C, one must first examine the behavior of free L-arabinose. In aqueous biological environments, free L-arabinose undergoes rapid mutarotation—a dynamic equilibrium fluctuating between pyranose, furanose, and open-chain (acyclic) forms. This structural heterogeneity introduces significant noise into kinetic modeling, as metabolic enzymes often exhibit strict stereospecificity.
By utilizing Methyl β-L-Arabinopyranoside-13C, researchers intentionally lock the carbohydrate in the β-pyranoside configuration via methylation at the anomeric carbon (C1). This structural constraint is profoundly consequential. Biological studies demonstrate that methylated monosaccharide glycosides cannot transition into an acyclic form 2. Because the acyclic intermediate is a strict prerequisite for specific biological signaling cascades—such as the hyperinduction of the pectate lyase isozyme (pelE) in Dickeya chrysanthemi—this locked glycoside fails to prematurely trigger these pathways 2 [[3]]().
Consequently, Methyl β-L-Arabinopyranoside-13C functions as a highly specific, metabolically orthogonal probe. It remains inert during extracellular transport and only enters active catabolism once specific intracellular β-glycosidases cleave the methyl group to release the free 13C-labeled sugar.
Mechanism of Action in Metabolic Pathways
The metabolic trajectory of the tracer follows a highly regulated, sequential pathway:
-
Permease-Mediated Uptake: The locked pyranoside is transported across the cell membrane via pentose-specific permeases.
-
Enzymatic Hydrolysis: Intracellular β-glycosidases cleave the O-methyl bond, releasing methanol and free L-arabinose-13C, which is now capable of mutarotation.
-
Isomerization: The free sugar is converted by L-arabinose isomerase into L-ribulose-13C. This step strictly requires the transient formation of the acyclic intermediate 3.
-
Integration into the PPP: Subsequent phosphorylation and epimerization convert the tracer into D-xylulose-5-phosphate, seamlessly integrating the 13C label into the Pentose Phosphate Pathway (PPP) and downstream glycolysis .
Figure 1: Metabolic flux of Methyl β-L-Arabinopyranoside-13C into the Pentose Phosphate Pathway.
Isotopic Fidelity: 13C vs. Deuterium Tracers
When designing fluxomic studies, the choice of isotopic label profoundly influences the integrity of the data. While deuterium (d5) labeling is a common, cost-effective alternative for mass spectrometry, the significant mass difference between deuterium and hydrogen introduces a pronounced Kinetic Isotope Effect (KIE) [[4]](). This KIE can artificially depress the rates of enzymatic reactions involving carbon-deuterium bond cleavage, skewing metabolic flux calculations.
Conversely, 13C-labeled tracers exhibit negligible KIE, ensuring that the measured metabolic rates accurately reflect endogenous biological activity [[4]](). Furthermore, 13C NMR spectroscopy provides a powerful, non-destructive technique that allows for the direct observation of carbon backbone structures and positional tracking of specific carbon atoms .
Table 1: Comparative Properties of Isotopic Tracers
| Property | Methyl β-L-Arabinopyranoside-13C | Deuterium-Labeled Analogs (e.g., d5) |
| Isotopic Stability | Highly stable; typically >99% isotopic purity 4 | Prone to hydrogen-deuterium exchange in aqueous media |
| Kinetic Isotope Effect | Negligible; reflects true metabolic rates 4 | Significant; can artificially slow enzymatic cleavage 4 |
| Analytical Platform | 13C-NMR, LC-MS, GC-MS 14 | Primarily Mass Spectrometry (MS) [[4]]() |
| Positional Tracking | Excellent (via distinct NMR chemical shifts) | Limited (requires complex MS/MS fragmentation patterns) |
Experimental Methodology: Self-Validating Flux Analysis
To ensure a self-validating system, the following protocol incorporates a pre-tracer baseline acquisition. This accounts for endogenous carbon sources, ensuring that all subsequent 13C signals are unambiguously derived from the Methyl β-L-Arabinopyranoside-13C spike.
Step-by-Step Protocol for In Vivo Tracing
-
Baseline Establishment: Acquire a background 13C-NMR spectrum of the cell suspension prior to adding the labeled substrate. This critical step accounts for any natural abundance 13C in endogenous carbon sources []().
-
Tracer Introduction: Replace the standard culture medium with a defined medium containing a known concentration (e.g., 20 mM) of the 13C-labeled tracer 4.
-
Controlled Incubation: Maintain strictly controlled aerobic conditions by bubbling pure oxygen through the suspension. Regulate the temperature at 30°C and maintain pH at 6.0 to ensure optimal enzymatic activity without thermal degradation []().
-
Metabolism Quenching: Rapidly quench metabolic activity by injecting an ice-cold quenching solution at predetermined intervals. This instantly halts enzymatic hydrolysis and preserves the transient intracellular metabolite pool 4.
-
Extraction and Acquisition: Extract intracellular metabolites using a biphasic solvent system. Acquire 1H-decoupled 13C-NMR spectra sequentially immediately after substrate addition to monitor the positional distribution of the 13C label over a 60+ minute time course .
Figure 2: Standardized workflow for 13C-labeled arabinoside metabolic tracing and flux analysis.
Table 2: Analytical Parameters for 13C-NMR Flux Analysis
| NMR Parameter | Recommended Setting | Causal Rationale |
| Pulse Sequence | 1D proton-decoupled (NOE-enhanced) | Collapses multiplet structures into narrow singlets, maximizing the signal-to-noise ratio for low-abundance intermediate detection. |
| Spectral Width | ~240 ppm | Ensures full coverage of the chemical shift range, from aliphatic methyl carbons to downstream carbonyls in the PPP. |
| Relaxation Delay | 1–2 seconds []() | Allows sufficient time for longitudinal relaxation (T1) of 13C nuclei, ensuring the quantitative integration of peak areas. |
| Internal Standard | [13C]methanol in a glass capillary | Provides an absolute concentration reference without chemically interacting with the biological sample. |
Conclusion
Methyl β-L-Arabinopyranoside-13C represents a sophisticated tool in the arsenal of modern metabolic engineering and pharmacokinetics. By locking the carbohydrate in its pyranoside form, researchers can effectively bypass the confounding variables of mutarotation and premature signaling cascades. When combined with rigorous, self-validating 13C-NMR or LC-MS workflows, this tracer provides unparalleled insights into the dynamic flux of the Pentose Phosphate Pathway, enabling high-resolution mapping of cellular metabolism.
References
- Source: smolecule.
- Source: medchemexpress.
- D-Arabinose-d5 vs.
- Source: researchgate.
- Source: tandfonline.
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NMR chemical shift assignments for Methyl β-L-Arabinopyranoside-13C
Advanced NMR Chemical Shift Assignments for Methyl β-L-Arabinopyranoside- 13 C: A Technical Guide
Executive Summary
In modern drug development and quantitative pharmacokinetics, stable isotope-labeled compounds are indispensable. Methyl β-L-arabinopyranoside- 13 C serves as a highly reliable internal standard and metabolic tracer for quantitative analysis via Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) [1]. Because the 13 C label does not alter the physicochemical properties of the parent molecule, it provides an exact mimic for tracking biological pathways. This whitepaper provides an in-depth analysis of the 13 C NMR chemical shift assignments for this molecule, detailing the stereochemical causality behind the spectra and outlining a self-validating experimental protocol for researchers.
Conformational Logic and Stereochemical Foundations
To accurately assign NMR chemical shifts, one must first understand the 3D spatial arrangement of the molecule, as nuclear shielding is highly dependent on the local electronic environment and steric interactions.
Unlike D-glucose, L-arabinose is an aldopentose. When it forms a methyl glycoside, the β-L-anomer predominantly adopts the 1C4 chair conformation .
-
The Causality: In the 1C4 conformation, the bulky methoxy group at C-1, along with the hydroxyl groups at C-2 and C-4, are positioned equatorially. Only the C-3 hydroxyl group is axial. If the molecule were to flip to the 4C1 conformation, it would suffer from severe 1,3-diaxial interactions due to the axial positioning of the C-1, C-2, and C-4 substituents. Therefore, the 1C4 state is thermodynamically favored and governs the observed NMR shifts.
Caption: Conformational equilibrium of Methyl β-L-Arabinopyranoside demonstrating the thermodynamic preference for the 1C4 chair.
Quantitative 13 C NMR Data and Signal Causality
The empirical 13 C NMR data for Methyl β-L-arabinopyranoside in deuterated methanol (CD 3 OD) reveals a distinct chemical shift profile [2]. The tight clustering of the secondary carbons requires precise assignment based on substituent electronegativity and γ -gauche effects.
Table 1: 13 C NMR Chemical Shift Assignments (75 MHz, CD 3 OD)
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Structural Context & Causality |
| C-1 (Anomeric) | 102.0 | Singlet | Highly deshielded by the dual electron-withdrawing effect of the ring oxygen (O-5) and the methoxy oxygen. |
| C-4 | 70.8 | Singlet | Equatorial OH in the 1C4 conformation; lacks the upfield shift associated with axial substituents. |
| C-2 | 70.7 | Singlet | Equatorial OH; proximity to the highly deshielded anomeric center slightly pulls its electron density. |
| C-3 | 70.3 | Singlet | Axial OH; experiences a slight upfield shift relative to C-4 due to the sterically induced γ -gauche shielding effect. |
| C-5 | 63.9 | Singlet | The only ring methylene (CH 2 ) carbon; naturally resonates upfield of the CH-OH carbons. |
| O-CH 3 | 55.8 | Singlet | The terminal methoxy group attached to the anomeric carbon. |
Data synthesized from established carbohydrate NMR databases and primary literature [3].
Self-Validating Experimental Protocol for qNMR
When utilizing Methyl β-L-arabinopyranoside- 13 C as an internal standard, the NMR protocol cannot merely be a data collection step; it must be a self-validating system . Overlapping signals (C-2, C-3, C-4) can easily be misassigned if only 1D NMR is used. The following step-by-step methodology ensures absolute structural integrity and quantitative accuracy.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of the 13 C-labeled tracer in 0.6 mL of high-purity CD 3 OD. Add a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm) and quantitative calibrant.
-
1D 13 C Acquisition (Inverse Gated Decoupling): Acquire the 1D 13 C spectrum at a minimum of 75 MHz (using a 300 MHz or higher 1 H spectrometer). Crucial Causality: Use an inverse gated decoupling pulse sequence. Standard decoupling enhances carbon signals via the Nuclear Overhauser Effect (NOE), which varies per carbon and destroys quantitative integration. Inverse gating turns off the decoupler during the relaxation delay, suppressing the NOE and ensuring the area under each peak is strictly proportional to the number of carbon nuclei.
-
2D HSQC Acquisition (Direct C-H Correlation): Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. Validation: This will instantly isolate the C-5 signal (63.9 ppm) by showing it correlates to two distinct diastereotopic protons (H-5a and H-5b), proving it is the methylene carbon.
-
2D HMBC Acquisition (Long-Range Correlation): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Validation: The methoxy protons (~3.4 ppm) will show a strong 3-bond correlation cross-peak exclusively to C-1 (102.0 ppm), definitively anchoring the anomeric assignment.
-
Data Processing: Apply a 1.0 Hz exponential line broadening function to the 1D FID before Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution needed to separate the 70.3–70.8 ppm cluster.
Caption: Self-validating NMR workflow ensuring quantitative accuracy and structural confirmation.
Applications in Pharmacokinetics and Drug Development
The precise assignment of Methyl β-L-arabinopyranoside- 13 C is not merely an academic exercise. In drug development, to act as tracers during pharmacokinetic (PK) and metabolic profiling [1].
By utilizing the specifically assigned 13 C signals (particularly the highly isolated anomeric C-1 peak at 102.0 ppm), bioanalytical scientists can quantify the concentration of the tracer in complex biological matrices (like blood plasma or urine) without interference from endogenous, unlabeled carbohydrates. The self-validating NMR protocol ensures that the integration values used for PK clearance calculations are free from NOE distortion and structural ambiguity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 102169, Methyl beta-L-arabinopyranoside." PubChem. URL:[Link]
-
KU Leuven (Lirias). "Synthesis and structural insights into the binding mode of the albomycin δ1 core and its analogues." KU Leuven Research Repository. URL:[Link]
The Physical and Chemical Stability of 13C-Labeled Arabinopyranosides: A Technical Guide for Drug Development and Metabolic Tracing
Executive Summary
The integration of stable isotope-labeled carbohydrates into pharmaceutical research has revolutionized our ability to trace metabolic fluxes and elucidate complex drug-receptor interactions[]. Among these, 13C-labeled arabinopyranosides—glycosides of the pentose sugar arabinose in its six-membered ring form—serve as critical "silent witnesses" in drug metabolism studies[]. Because the 13C isotope alters the mass and nuclear magnetic resonance (NMR) activity of the molecule without changing its pharmacological behavior, these probes are indispensable for modern pharmacokinetics. This whitepaper provides an in-depth analysis of the physical, chemical, and enzymatic stability of 13C-labeled arabinopyranosides, offering validated protocols for their application in biological matrices.
Structural Dynamics and Conformational Stability
Unlike glucopyranosides, which are rigidly locked into a single 4C1 chair conformation due to the equatorial preference of all their substituents, arabinopyranosides exhibit a highly dynamic conformational equilibrium.
The 4C1 ⇌ 1C4 Equilibrium
In aqueous solution, methyl- β -D-arabinopyranoside and its L-enantiomer fluctuate rapidly between the 4C1 and 1C4 chair conformations[3]. This occurs because the steric penalties of the axial hydroxyl groups are relatively balanced between the two states.
Mechanistic Implication for 13C-NMR: This rapid microsecond-to-nanosecond relaxation dynamics[3] has profound implications for 13C-NMR spectroscopy. The observed 3JC,H and 3JH,H coupling constants, as well as the chemical shifts, are not static values; they are population-weighted averages of the two conformers[4]. When a bulky aglycone is attached, or when the molecule coordinates with bivalent cations (e.g., Ca²⁺), the equilibrium can shift dramatically, altering the NMR signature[3]. Researchers must account for this flexibility when using 13C-arabinopyranosides as structural probes in carbohydrate-protein interaction studies.
Physical and Chemical Stability Profile
Solid-State and Physical Properties
In their pure solid state, 13C-labeled arabinopyranosides are typically white to light-yellow crystalline powders. They exhibit excellent physical stability under standard storage conditions, provided they are kept away from strong oxidizing agents and moisture, which can promote microbial growth.
Chemical and Isotopic Fidelity
The 13C label itself is thermodynamically inert under physiological conditions; there is no spontaneous isotopic exchange with endogenous 12C[]. The primary vector of chemical instability lies within the glycosidic bond .
-
Acid-Catalyzed Hydrolysis: The glycosidic linkage is highly susceptible to specific acid catalysis. At low pH (e.g., gastric conditions, pH < 3), the exocyclic oxygen is protonated, leading to the departure of the aglycone and the formation of a highly reactive oxocarbenium ion intermediate, which is subsequently trapped by water.
-
Alkaline Stability: Conversely, arabinopyranosides are highly stable under basic and neutral conditions (pH 7–10), making them suitable for alkaline extraction protocols during metabolite recovery.
Figure 1: Acid-catalyzed hydrolysis pathway of 13C-arabinopyranosides.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of 13C-Arabinopyranosides
| Property | Characteristic | Mechanistic Implication |
| Physical State | Solid (White/light-yellow powder) | High purity and stability in solid-state storage. |
| Isotopic Fidelity | Extremely High | 13C labels do not exchange with 12C in vivo. |
| Acidic Stability | Labile (pH < 4) | Undergoes specific acid-catalyzed cleavage of the glycosidic bond. |
| Basic Stability | Highly Stable (pH 7-10) | Resistant to cleavage; suitable for alkaline extraction. |
| Conformation | Dynamic ( 4C1 ⇌ 1C4 ) | Results in population-weighted average NMR signals. |
Biological and Enzymatic Degradation
In vivo, the stability of an arabinopyranoside is dictated by the presence of specific glycoside hydrolases (GH). Generally, α -L-arabinofuranosidases (such as those from the GH51 or GH54 families) exhibit strict ring-size specificity and will not cleave the pyranose form.
However, researchers must be cautious when utilizing these probes in complex microbiomes or specific tissue extracts. Certain bifunctional enzymes, such as the family 43 glycoside hydrolase (Ct43Araf) from Clostridium thermocellum, possess the unique capacity to degrade both p -nitrophenyl- α -L-arabinofuranoside and p -nitrophenyl- α -L-arabinopyranoside[5]. Understanding the specific enzymatic landscape of your biological matrix is critical to preventing premature degradation of the 13C probe.
Experimental Methodologies
To accurately assess the stability and metabolic fate of 13C-arabinopyranosides, robust, self-validating protocols are required.
Protocol 1: Acid-Catalyzed Hydrolysis Kinetics
Causality: Understanding acid lability is crucial for orally administered glycosidic drugs to predict premature degradation in the stomach before intestinal absorption.
-
Preparation: Dissolve the 13C-arabinopyranoside in 0.1 M HCl (pH 1.2) to a final concentration of 1 mM.
-
Incubation: Maintain the solution at 37°C in a thermomixer to simulate gastric temperature.
-
Sampling: Aliquot 50 µL at predefined time points (0, 15, 30, 60, 120, and 240 min).
-
Quenching (Critical Step): Immediately neutralize the aliquot by adding 50 µL of 0.1 M NaOH. This halts the acid-catalyzed cleavage, ensuring the sample reflects the exact time point.
-
Analysis: Inject into an LC-MS/MS system. Monitor the exponential decay of the parent mass and the appearance of the 13C-arabinose product to calculate the half-life ( t1/2 ).
-
Validation: Run a parallel control using a neutral phosphate buffer (pH 7.4) to confirm that degradation is strictly acid-dependent.
Protocol 2: 1:1 12C/13C Metabolic Tracing Assay
Causality: Biological matrices contain vast amounts of endogenous carbohydrates that mask metabolite signals. Administering a 1:1 w/w mixture of unlabeled (12C) and labeled (13C) compound creates a distinct "twin-peak" isotopic signature in mass spectrometry, allowing unambiguous identification of drug-derived metabolites[].
-
Substrate Preparation: Mix equimolar amounts of 12C-arabinopyranoside and uniformly labeled 13C-arabinopyranoside.
-
Matrix Incubation: Add the mixture to human liver microsomes (HLM) or a perfused liver system[]. Incubate at 37°C.
-
Extraction: After 60 minutes, precipitate proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.
-
Data Acquisition: Analyze the supernatant via high-resolution mass spectrometry (HRMS).
-
Signal Processing: Filter the data for mass pairs exhibiting the exact mass shift corresponding to the number of 13C atoms (e.g., Δm/z=5.016 for a uniformly labeled pentose).
Figure 2: Workflow for 1:1 12C/13C metabolic tracing in drug development.
Conclusion
13C-labeled arabinopyranosides are highly stable and precise tools for metabolic tracing and structural biology. While they possess excellent isotopic fidelity and stability in neutral/basic environments, researchers must account for their vulnerability to acid-catalyzed hydrolysis and specific bifunctional glycoside hydrolases. Furthermore, their dynamic 4C1 ⇌ 1C4 conformational equilibrium must be factored into any 13C-NMR structural analysis. By employing rigorous 1:1 isotopic tracing protocols, drug development professionals can leverage these molecules to cut through endogenous biological noise and map metabolic pathways with unprecedented clarity.
References
- BOC Sciences:Isotope Labeled Carbohydrates in Drug Development.
- PLOS One:A Novel α-L-Arabinofuranosidase of Family 43 Glycoside Hydrolase (Ct43Araf) from Clostridium thermocellum.
- The Journal of Organic Chemistry (ACS):Synthesis and O-Glycosidic Linkage Conformational Analysis of 13C-Labeled Oligosaccharide Fragments.
- The Journal of Physical Chemistry B (ACS):Microsecond to Subnanosecond Molecular Relaxation Dynamics of the Interaction of Ca2+ with Some Carbohydrates in Aqueous Solution.
- BOC Sciences (Stable Isotope):Enhancing Drug Metabolism Studies with 13C-Labeled Compounds.
Sources
Application Note: Metabolic Labeling and Flux Analysis of Mycobacterial Cell Walls using Methyl β-L-Arabinopyranoside-13C
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Antimicrobial Drug Discovery, Metabolic Flux Analysis, Structural Glycobiology
Executive Summary & Scientific Rationale
The mycobacterial cell wall is a highly complex, lipid-rich structure defined by the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex [1]. Within this matrix, arabinogalactan (AG) and lipoarabinomannan (LAM) are essential polymers constructed predominantly from D-galactofuranose and L-arabinofuranose (Araf) residues [2]. Because L-arabinose is entirely absent in mammalian hosts, the mycobacterial arabinan biosynthesis pathway—driven by arabinosyltransferases (EmbA, EmbB, and EmbC)—represents a premier target for anti-tuberculosis (anti-TB) drug development. This pathway is the primary target of the first-line anti-TB drug, ethambutol [3].
Methyl β-L-Arabinopyranoside-13C [4] serves as a highly specific, stable isotope tracer for interrogating this pathway. Unlike radiolabeled isotopes, 13C-labeling allows for high-resolution, site-specific tracking of carbon flux using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Magic-Angle Spinning Nuclear Magnetic Resonance (HR-MAS NMR).
The Causality of Experimental Choices
When exogenous Methyl β-L-Arabinopyranoside-13C is introduced to a mycobacterial culture, host glycosidases cleave the methyl aglycone, funneling the 13C-labeled L-arabinose into the microbial salvage pathway. It is subsequently phosphorylated and converted into Decaprenylphosphoryl-arabinose (DPA) , the universal arabinose donor. By pulse-labeling cells with this tracer, researchers can dynamically measure the polymerization rate of the AG layer and precisely quantify the inhibitory kinetics (IC 50 ) of novel EmbA/B/C inhibitors in real-time.
Fig 1: Metabolic flux of Methyl β-L-Arabinopyranoside-13C into the mycobacterial cell wall.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for Mycobacterium smegmatis (mc²155) as a BSL-1 surrogate model, but is fully adaptable to Mycobacterium bovis BCG or Mycobacterium tuberculosis (under BSL-3 conditions) [5].
Phase 1: Culture Preparation and Pulse-Labeling
-
Inoculation: Grow M. smegmatis in Middlebrook 7H9 broth supplemented with 0.05% Tween-80 and 0.2% glycerol at 37°C until reaching an optical density (OD 600 ) of 0.6 (mid-logarithmic phase).
-
Tracer Introduction: Spike the culture with Methyl β-L-Arabinopyranoside-13C to a final concentration of 5 mM.
-
Drug Treatment (Optional): For drug efficacy assays, co-administer the experimental Emb inhibitor or Ethambutol (e.g., 1–10 µg/mL).
-
Incubation: Incubate for a defined pulse period (typically 2 to 6 hours) to allow sufficient metabolic incorporation into the DPA pool and subsequent AG layer.
Phase 2: Metabolic Quenching and mAGP Extraction
Causality Note: Rapid quenching is critical to halt enzymatic activity and prevent isotopic scrambling or degradation of the DPA pool.
-
Quenching: Rapidly plunge the culture into an equal volume of pre-chilled (-20°C) 60% methanol. Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Lysis: Resuspend the pellet in lysis buffer and subject to mechanical disruption via bead-beating (0.1 mm zirconia beads, 6 cycles of 45 seconds).
-
Delipidation: Extract non-covalently bound lipids by washing the lysate three times with CHCl 3 /CH 3 OH (2:1, v/v).
-
Protein Removal: Boil the remaining insoluble pellet in 2% SDS for 1 hour, followed by extensive washing with ddH 2 O. The resulting purified pellet is the mAGP complex.
Phase 3: Acid Hydrolysis and LC-MS/MS Preparation
-
Hydrolysis: Resuspend the mAGP pellet in 2M Trifluoroacetic acid (TFA). Incubate at 120°C for 2 hours to hydrolyze the arabinogalactan polymers into constituent monosaccharides.
-
Evaporation: Dry the hydrolysate under a gentle stream of N 2 gas to remove residual TFA.
-
Reconstitution: Reconstitute in 50% acetonitrile (LC-MS grade) for direct injection, or proceed to derivatization (e.g., PMP labeling) if enhanced chromatographic retention is required.
Fig 2: Experimental workflow from culture pulse-labeling to analytical acquisition.
Self-Validating Systems & Quality Control
To ensure the protocol acts as a self-validating system , researchers must incorporate a Fractional Isotopic Enrichment ( FE ) calculation alongside an orthogonal recovery standard.
-
Biological Orthogonality (Extraction Validation): Spike the lysis buffer with a known concentration of an unnatural sugar analog (e.g., Sedoheptulosan) prior to bead-beating. Consistent recovery of this internal standard validates the extraction efficiency of the mAGP complex.
-
Isotopic Envelope Validation: The natural abundance of 13C (~1.1%) must be computationally subtracted from the LC-MS/MS MRM signals. A successful metabolic labeling event is validated only if the FE of the target arabinose pool shifts by >3 standard deviations above the natural abundance baseline established in a parallel, unlabeled control culture.
Data Presentation & Analytical Parameters
LC-MS/MS Quantification
For high-sensitivity flux analysis, Triple Quadrupole (QQQ) mass spectrometry operating in Negative Electrospray Ionization (ESI-) mode is recommended for underivatized monosaccharides.
Table 1: LC-MS/MS MRM Transitions for Pentose Isotopic Tracking (ESI-)
| Analyte | Q1 Precursor ( m/z ) | Q3 Product ( m/z ) | Collision Energy (eV) | Expected Shift |
| Unlabeled L-Arabinose | 149.0 | 89.0 | 12 | Baseline |
| 13C 1 -Labeled L-Arabinose | 150.0 | 90.0 | 12 | +1 Da (Metabolic incorporation) |
| Internal Standard (Sedoheptulosan) | 161.1 | 101.0 | 15 | N/A (Extraction Control) |
HR-MAS NMR Analysis (Intact Cells)
For structural glycobiology, 13C-enriched cells can be analyzed directly without destructive mAGP extraction using High-Resolution Magic-Angle Spinning (HR-MAS) NMR [3]. This preserves the native architecture of the cell wall.
Table 2: Expected 1H-13C HSQC NMR Chemical Shifts for AG Arabinofuranosyl Residues
| Residue Type | Position | 1 H Shift (ppm) | 13 C Shift (ppm) | Diagnostic Utility |
| 5- α -Araf | C-1 | 5.05 | 107.4 | Primary linear backbone of AG |
| 2- α -Araf | C-1 | 5.14 | 105.4 | Branching points in arabinan |
| Terminal- β -Araf | C-1 | 5.04 | 100.6 | Non-reducing ends (Immunogenic motif) |
Note: A reduction in the integration volume of these specific cross-peaks relative to the galactan core signals indicates successful inhibition of arabinosyltransferases by the experimental drug.
References
-
Daffe, M., Brennan, P. J., & McNeil, M. (1990). "Predominant structural features of the cell wall arabinogalactan of Mycobacterium tuberculosis as revealed through characterization of oligoglycosyl alditol fragments by gas chromatography/mass spectrometry and by 1H and 13C NMR analyses." Journal of Biological Chemistry, 265(12), 6734-6743.[Link]
-
Swarts, B. M., et al. (2017). "Azido Pentoses: A New Tool To Efficiently Label Mycobacterium tuberculosis Clinical Isolates." ChemBioChem, 18(14), 1383-1387.[Link]
-
Lee, R. E., et al. (2005). "Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR." Glycobiology, 15(2), 139-151.[Link]
-
Hodges, H. L., et al. (2023). "Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria." ACS Chemical Biology, 18(3), 595–604.[Link]
Application Notes and Protocols for Mass Spectrometry Analysis of Methyl β-L-Arabinopyranoside-¹³C
Abstract
This document provides a comprehensive guide to the sample preparation and mass spectrometric analysis of Methyl β-L-Arabinopyranoside-¹³C, a stable isotope-labeled monosaccharide derivative crucial for metabolic flux analysis, tracer studies, and as an internal standard in quantitative assays.[1][2][3] We present detailed protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, tailored for researchers, scientists, and drug development professionals. The protocols emphasize methodological rationale, from solvent selection to data interpretation, to ensure robust and reproducible results.
Introduction: The Significance of ¹³C-Labeled Arabinopyranoside Analysis
Methyl β-L-arabinopyranoside is a glycoside of the pentose sugar L-arabinose. Its ¹³C-labeled analogue serves as a powerful tool in biological and chemical research. The incorporation of stable heavy isotopes like ¹³C allows for the precise tracing of metabolic pathways and enables accurate quantification of biological molecules by acting as an internal standard, mitigating variations in sample preparation and instrument response.[1][2]
Mass spectrometry (MS) is the definitive analytical technique for this purpose, offering high sensitivity and specificity to differentiate the labeled compound from its unlabeled counterparts.[3] The success of any MS analysis, however, is fundamentally dependent on meticulous sample preparation. This guide provides the foundational knowledge and step-by-step protocols to achieve high-quality data.
Foundational Principles of Sample Preparation
The primary goal of sample preparation is to introduce the analyte to the mass spectrometer's ion source in a state that is compatible with ionization, free from interfering contaminants like salts, detergents, and non-volatile buffers.[4][5] For a relatively pure standard like Methyl β-L-Arabinopyranoside-¹³C, the process is straightforward but requires precision.
Key Considerations:
-
Purity: Ensure the solvent and all reagents are of high purity (e.g., HPLC or LC/MS grade) to minimize background noise and adduct formation.[6]
-
Concentration: Analyte concentration must be optimized. Overly concentrated samples can lead to detector saturation, ion suppression, and source contamination, while overly dilute samples may not produce a detectable signal.[4]
-
Solubility: The analyte must be fully dissolved. Sonication can aid in dissolving the sample. Any particulate matter must be removed via centrifugation or filtration to prevent blockages in the MS system.[4][7]
-
Ionization Method: The choice between ESI and MALDI will dictate the final sample preparation steps. ESI is ideal for samples in solution and is easily coupled with liquid chromatography (LC), while MALDI is a solid-state technique analyzing samples co-crystallized with a matrix.[8][9]
Experimental Workflow Overview
The following diagram outlines the general workflow for preparing Methyl β-L-Arabinopyranoside-¹³C for mass spectrometry analysis.
Caption: General workflow for MS sample preparation.
Protocol 1: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it highly suitable for analyzing polar molecules like glycosides with minimal fragmentation.[8][9] It is the method of choice for samples analyzed via liquid chromatography (LC-MS).
Rationale
This protocol is designed for direct infusion analysis of a pure standard but is directly applicable as the final preparation step for LC-MS. The use of volatile solvents like methanol, acetonitrile, and water is critical for efficient droplet desolvation in the ESI source.[4] A small amount of formic acid is often added to promote protonation, enhancing the signal for positive ion mode analysis ([M+H]⁺).
Materials
-
Methyl β-L-Arabinopyranoside-¹³C
-
Methanol (LC/MS Grade)
-
Acetonitrile (LC/MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC/MS Grade)
-
Microcentrifuge tubes
-
2 mL autosampler vials with septa caps
Step-by-Step Protocol
-
Stock Solution Preparation (1 mg/mL):
-
Weigh approximately 1 mg of Methyl β-L-Arabinopyranoside-¹³C and place it into a clean microcentrifuge tube.
-
Add 1 mL of 50:50 (v/v) Methanol:Water.
-
Vortex or sonicate for 2-3 minutes until the solid is completely dissolved.
-
-
Working Solution Preparation (1-10 µg/mL):
-
Perform a serial dilution of the stock solution. For a final concentration of 10 µg/mL, transfer 10 µL of the 1 mg/mL stock solution into a new tube and add 990 µL of the desired solvent system (see Table 1).
-
For a final concentration of 1 µg/mL, transfer 10 µL of the 10 µg/mL solution into a new tube and add 90 µL of the solvent system.
-
-
Solvent System and Additives:
-
The choice of solvent depends on the desired polarity and instrument configuration. A common starting point is 50:50 (v/v) Acetonitrile:Water.
-
To enhance ionization in positive mode, add formic acid to a final concentration of 0.1%. For example, add 1 µL of formic acid to 1 mL of your final working solution.
-
-
Final Preparation:
-
Vortex the final working solution gently.
-
If any precipitation is observed, centrifuge the sample at high speed (>12,000 x g) for 5 minutes and transfer the supernatant to a new vial.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Analyte Concentration | 1 - 10 µg/mL | Balances signal intensity with the risk of detector saturation.[4] |
| Primary Solvents | Acetonitrile, Methanol, Water | Volatile solvents compatible with ESI.[4][6] |
| Solvent Composition | 50-80% Organic (ACN or MeOH) | Optimizes spray stability and desolvation efficiency. |
| Additive (Positive Mode) | 0.1% Formic Acid | Promotes protonation to form [M+H]⁺ ions.[5] |
| Additive (Negative Mode) | 0.1% Ammonium Hydroxide (optional) | Promotes deprotonation to form [M-H]⁻ ions. |
Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is a soft ionization technique where the analyte is co-crystallized with an energy-absorbing matrix. A pulsed laser desorbs and ionizes the analyte with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile molecules like carbohydrates.[8][10]
Rationale
The choice of matrix is critical for successful MALDI analysis. The matrix must absorb the laser energy, transfer charge to the analyte, and co-crystallize with it. For carbohydrates, 2,5-dihydroxybenzoic acid (DHB) is a widely used and effective matrix.[10] The dried-droplet method described here is a simple and robust technique for sample spotting.
Materials
-
Methyl β-L-Arabinopyranoside-¹³C working solution (1-10 µg/mL in 50:50 ACN:Water)
-
2,5-dihydroxybenzoic acid (DHB)
-
Acetonitrile (ACN) and Deionized Water
-
Trifluoroacetic Acid (TFA)
-
MALDI target plate
Step-by-Step Protocol
-
Matrix Solution Preparation (10 mg/mL DHB):
-
Weigh 10 mg of DHB into a microcentrifuge tube.
-
Add 1 mL of a 50:50 (v/v) ACN:Water solvent.
-
Add 1 µL of 10% TFA to the solvent to reach a final concentration of 0.1% TFA. This can aid in crystallization and ionization.
-
Vortex thoroughly until the DHB is completely dissolved.
-
-
Sample-Matrix Mixture:
-
In a clean microcentrifuge tube, mix the analyte working solution and the matrix solution. A common starting ratio is 1:1 (v/v). For example, mix 5 µL of the analyte solution with 5 µL of the matrix solution.
-
Gently vortex the mixture.
-
-
Spotting the MALDI Plate:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline spot.
-
Prepare a separate spot with only the matrix solution to serve as a blank/calibrant.
-
-
Analysis:
-
Once dry, the plate can be loaded into the MALDI mass spectrometer for analysis.
-
Data Acquisition and Interpretation
Calculating Expected Mass
The first step in data analysis is to calculate the expected mass-to-charge ratio (m/z) of the molecular ion.
-
Unlabeled Formula: Methyl β-L-Arabinopyranoside (C₆H₁₂O₅)
-
Monoisotopic Mass (Unlabeled): 164.0685 g/mol
-
¹³C Isotope Mass: ~13.00335 u
-
¹²C Isotope Mass: ~12.00000 u
-
Mass Difference (¹³C - ¹²C): ~1.00335 u
If your standard is singly labeled (e.g., ¹³C₁C₅H₁₂O₅), the expected mass will be approximately 165.0718 g/mol . If it is fully labeled (¹³C₆H₁₂O₅), the expected mass will be approximately 170.0886 g/mol . Always check the certificate of analysis for the exact labeling pattern.
Expected Ions
In the mass spectrum, you should look for the following adducts:
-
Protonated ion [M+H]⁺: Expected m/z = (Mass of labeled molecule) + 1.0078
-
Sodiated ion [M+Na]⁺: Expected m/z = (Mass of labeled molecule) + 22.9898. Carbohydrates have a high affinity for sodium, so this is often the most abundant ion.[11]
-
Potassiated ion [M+K]⁺: Expected m/z = (Mass of labeled molecule) + 38.9637
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to confirm the structure. For glycosides, the most common fragmentation is the cleavage of the glycosidic bond.[12][13][14][15]
Caption: Expected fragmentation of the [M+Na]⁺ ion.
Upon collision-induced dissociation (CID), the sodiated precursor ion is expected to lose the ¹³C-labeled arabinose ring as a neutral molecule, resulting in a fragment corresponding to the sodiated methyl group (aglycone). This characteristic loss provides strong evidence for the compound's identity. Further fragmentation of the sugar ring can also occur.[16][17]
Conclusion
The protocols outlined in this application note provide a robust framework for the sample preparation and analysis of Methyl β-L-Arabinopyranoside-¹³C by mass spectrometry. By understanding the rationale behind each step—from solvent choice to ionization method—researchers can generate high-quality, reproducible data critical for quantitative and metabolic studies. Careful attention to concentration, purity, and the specific requirements of ESI and MALDI platforms is paramount to success.
References
- Improved PMP derivatization method for analyzing monosaccharide composition. (2006). Chemical Journal of Chinese Universities.
-
Rapid Analysis of Monosaccharides in Sub-milligram Plant Samples Using Liquid Chromatography–Mass Spectrometry Assisted by Post-column Derivatization. (2020). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Advanced Monosaccharide Analysis Methods. Creative Biolabs. Available at: [Link]
-
An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. (2006). Chemical Journal of Chinese Universities. Available at: [Link]
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. (2016). Physiology (Bethesda). Available at: [Link]
-
Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. (2020). MethodsX. Available at: [Link]
-
Matrix-assisted laser desorption/ionization. Wikipedia. Available at: [Link]
-
Studies of Oligo- and Polysaccharides by MALDI-TOF and ESI-ITMS Mass Spectrometry. (1998). Swedish University of Agricultural Sciences. Available at: [Link]
-
MALDI Matrix: Origins, Innovations, and Frontiers. (2022). Chemical Reviews. Available at: [Link]
-
Structures of common matrices used to record MALDI mass spectra from carbohydrates and their conjugates. ResearchGate. Available at: [Link]
-
Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. (2014). Journal of the Brazilian Chemical Society. Available at: [Link]
-
Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility. Available at: [Link]
-
Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). Journal of Chromatography A. Available at: [Link]
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (2021). Metabolites. Available at: [Link]
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Application Notes and Protocols: In Vivo Metabolic Flux Analysis Using Methyl β-L-Arabinopyranoside-¹³C
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl β-L-Arabinopyranoside-¹³C as a novel tracer for in vivo metabolic flux analysis. This document offers a detailed exploration of the underlying principles, experimental design, and step-by-step protocols, grounded in established scientific methodologies.
Introduction: A New Window into In Vivo Metabolism
Metabolic flux analysis (MFA) is a powerful technique for unraveling the intricate network of biochemical reactions within a living organism.[1][2] By tracing the fate of isotopically labeled molecules, we can quantify the rates (fluxes) of metabolic pathways, providing a dynamic picture of cellular activity that static metabolite measurements cannot capture.[3] While ¹³C-labeled glucose is a commonly used tracer for central carbon metabolism, the use of non-natural sugars like Methyl β-L-Arabinopyranoside-¹³C offers unique advantages for specific research applications.[1]
Methyl β-L-arabinopyranoside is a synthetic monosaccharide that is not typically metabolized by mammalian cells, making it an excellent candidate for probing specific transport and phosphorylation activities without the confounding effects of entering numerous downstream metabolic pathways.[4][5][6] When labeled with ¹³C, this molecule becomes a powerful tool to investigate cellular uptake mechanisms and the initial steps of sugar metabolism, providing insights into nutrient sensing, transport kinetics, and the efficacy of therapeutic interventions targeting these processes.
Core Principles: The Journey of a ¹³C-Labeled Non-Metabolizable Sugar
The fundamental principle behind using Methyl β-L-Arabinopyranoside-¹³C lies in its selective interaction with cellular machinery. Unlike glucose, which is rapidly taken up and catabolized, this arabinose derivative is designed to be a substrate for specific transporters and kinases, but not for the subsequent enzymes of glycolysis or other major catabolic pathways.
The experimental workflow hinges on the following key events:
-
Administration: The ¹³C-labeled tracer is introduced into the in vivo system, typically via intravenous or intraperitoneal injection.
-
Uptake: The tracer is transported into cells by specific sugar transporters. The rate of uptake can be a key parameter of interest.
-
Phosphorylation: Once inside the cell, the tracer may be phosphorylated by kinases, trapping it within the cell. The extent of phosphorylation provides a measure of kinase activity.
-
Detection: The accumulation of the ¹³C-labeled tracer and its phosphorylated form in various tissues is quantified using mass spectrometry (MS).[7] The isotopic enrichment provides a direct measure of the flux through these initial metabolic steps.
This targeted approach allows for the precise dissection of transport and phosphorylation dynamics, which are often dysregulated in diseases like cancer and diabetes.[1][8]
Experimental Workflow: From Animal to Analysis
A successful in vivo metabolic flux study requires meticulous planning and execution. The following workflow provides a robust framework for obtaining high-quality, reproducible data.
Caption: A generalized workflow for in vivo metabolic flux analysis using a ¹³C-labeled tracer.
Detailed Protocol: Animal Handling and Preparation
Proper animal handling is critical to minimize stress-induced metabolic changes that can confound experimental results.[9][10]
Protocol 1: Animal Acclimatization and Preparation
-
Acclimatization: House animals (e.g., C57BL/6 mice) in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment.[11] Provide ad libitum access to a standard chow diet and water.
-
Fasting (Optional): Depending on the experimental question, a fasting period (e.g., 4-6 hours) may be necessary to achieve a consistent metabolic baseline.[11] Ensure free access to water during the fasting period.
-
Anesthesia: For procedures requiring immobilization, use an appropriate anesthetic agent (e.g., isoflurane). Monitor the animal's vital signs throughout the procedure.[9] Maintain body temperature using a heating pad to prevent hypothermia-induced metabolic alterations.[9]
Detailed Protocol: Tracer Administration
The route and timing of tracer administration are crucial for achieving the desired labeling kinetics.
Protocol 2: Administration of Methyl β-L-Arabinopyranoside-¹³C
-
Tracer Preparation: Dissolve the Methyl β-L-Arabinopyranoside-¹³C in a sterile, biocompatible vehicle (e.g., 0.9% saline) to the desired concentration.
-
Dosage Calculation: The optimal dose will depend on the animal model and the specific metabolic pathway being investigated. A pilot study is recommended to determine the appropriate dosage.
-
Administration: Administer the tracer solution via the chosen route. For rapid distribution, intravenous (IV) injection is preferred. Intraperitoneal (IP) injection is a less invasive alternative.[11] Record the exact time of administration.
Detailed Protocol: Biological Sample Collection
The timing of sample collection is critical for capturing the dynamics of tracer incorporation.
Protocol 3: Timed Sample Collection
-
Blood Sampling: Collect small blood samples (e.g., 10-20 µL) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) via the tail vein or another appropriate method.[11][12] Immediately quench metabolic activity by adding the blood to a tube containing an anticoagulant and keeping it on ice.
-
Tissue Collection: At the designated endpoint of the experiment, euthanize the animal according to approved institutional guidelines.[13] Rapidly excise the tissues of interest (e.g., liver, muscle, tumor).
-
Snap Freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt all metabolic activity.[14] Store the samples at -80°C until further processing.
Detailed Protocol: Sample Processing for Mass Spectrometry
Proper extraction of metabolites is essential for accurate quantification.
Protocol 4: Metabolite Extraction from Tissues
-
Homogenization: Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[15]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
Data Analysis and Interpretation
The analysis of ¹³C-labeled metabolites requires specialized software and a clear understanding of isotope distribution patterns.
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the isotopic enrichment of Methyl β-L-Arabinopyranoside-¹³C and its phosphorylated derivative. The high resolution and sensitivity of modern mass spectrometers allow for the clear separation and quantification of different isotopologues.[15]
Isotopologue Distribution and Flux Calculation
The raw mass spectrometry data will show the distribution of mass isotopologues for the tracer and its metabolites.[16] This information is then used to calculate the fractional enrichment of ¹³C in each compound. The rate of change in fractional enrichment over time is directly proportional to the metabolic flux.[17][18]
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Example Data Summary for a Time-Course Experiment
| Time Point (minutes) | Tissue | Analyte | Fractional ¹³C Enrichment (%) |
| 15 | Liver | Methyl β-L-Arabinopyranoside-¹³C | 5.2 ± 0.8 |
| 15 | Liver | Methyl β-L-Arabinopyranoside-¹³C-phosphate | 1.1 ± 0.3 |
| 60 | Liver | Methyl β-L-Arabinopyranoside-¹³C | 12.7 ± 1.5 |
| 60 | Liver | Methyl β-L-Arabinopyranoside-¹³C-phosphate | 4.8 ± 0.9 |
| 120 | Liver | Methyl β-L-Arabinopyranoside-¹³C | 10.1 ± 1.2 |
| 120 | Liver | Methyl β-L-Arabinopyranoside-¹³C-phosphate | 7.3 ± 1.1 |
Data are presented as mean ± standard deviation.
Pathway Visualization: Cellular Fate of Methyl β-L-Arabinopyranoside-¹³C
The following diagram illustrates the proposed intracellular pathway of the tracer.
Caption: Proposed intracellular transport and phosphorylation of Methyl β-L-Arabinopyranoside-¹³C.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key to ensuring the trustworthiness of the data are:
-
Internal Standards: The inclusion of known concentrations of unlabeled Methyl β-L-Arabinopyranoside as an internal standard during mass spectrometry analysis is crucial for accurate quantification.
-
Biological Replicates: The use of multiple animals per experimental group is essential to account for biological variability.
-
Control Groups: A control group receiving an unlabeled vehicle should be included to establish baseline measurements.
By adhering to these principles, researchers can have high confidence in the accuracy and reproducibility of their findings.
Conclusion: Advancing Metabolic Research
In vivo metabolic flux analysis using Methyl β-L-Arabinopyranoside-¹³C provides a unique and powerful tool for dissecting the initial steps of sugar metabolism. The detailed protocols and principles outlined in these application notes offer a robust framework for researchers to design and execute experiments that will yield novel insights into cellular physiology in both health and disease. The ability to precisely quantify transporter and kinase activity in a living organism has significant implications for basic research and the development of targeted therapeutics.
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Lee, Y. J. (2024). Visualizing 13 C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. ACS Omega. Retrieved from [Link]
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tracing carbohydrate metabolism with Methyl β-L-Arabinopyranoside-13C
Application Note & Protocol
Topic: Probing Carbohydrate Transporter Activity and Specificity using the Non-Metabolizable Analogue, Methyl β-L-Arabinopyranoside-¹³C
Audience: Researchers, scientists, and drug development professionals in metabolism, oncology, and pharmacology.
Abstract
The study of carbohydrate transport across cellular membranes is fundamental to understanding normal physiology and numerous pathological states, including cancer and metabolic disorders. However, accurately measuring the kinetics of specific transporters is challenging due to the rapid intracellular metabolism of natural substrates like glucose. This application note describes a robust method for quantifying carbohydrate transporter activity using Methyl β-L-Arabinopyranoside-¹³C, a stable isotope-labeled, non-metabolizable sugar analogue. Due to the substitution at the anomeric carbon and the L-configuration, this molecule is recognized by certain sugar transporters but is not a substrate for downstream metabolic enzymes like hexokinase. Its ¹³C label allows for sensitive and specific detection by mass spectrometry, enabling precise quantification of its uptake. We provide detailed protocols for cell culture, isotope labeling, metabolite quenching and extraction, and LC-MS/MS analysis. Furthermore, we illustrate how this tool can be employed in competition assays to determine the inhibitory potential of novel therapeutic compounds targeting sugar transporters, such as those of the GLUT family.
Introduction
The Central Role of Carbohydrate Transport
The transport of monosaccharides, primarily glucose, into cells is the rate-limiting step for glycolysis and a critical process for cellular energy production. This transport is mediated by two main families of proteins: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). In many diseases, particularly cancer, the upregulation of glucose transporters like GLUT1 is a well-established hallmark, fueling the high metabolic demands of rapidly proliferating cells.[1] Consequently, these transporters have emerged as promising targets for therapeutic intervention.
The Challenge of Measuring Transport vs. Metabolism
A significant experimental hurdle in studying carbohydrate transport is distinguishing the rate of substrate uptake from its subsequent metabolism. When using natural substrates like ¹³C-glucose, the label rapidly incorporates into a vast network of downstream metabolites (e.g., glycolysis, pentose phosphate pathway, TCA cycle), making it difficult to isolate and quantify the initial transport step accurately.[2][3]
Principle of Non-Metabolizable Analogues
To overcome this challenge, researchers utilize non-metabolizable sugar analogues. These molecules are structurally similar enough to natural substrates to be recognized and transported by carriers like GLUTs, but are modified in a way that prevents them from being processed by intracellular enzymes.[4] For instance, the methylation of the anomeric hydroxyl group, as in Methyl β-L-Arabinopyranoside, blocks its ability to be phosphorylated by hexokinase, effectively trapping it inside the cell post-transport and preventing its entry into glycolysis.[5] The use of an L-sugar provides an additional level of metabolic resistance in mammalian systems, which are stereospecific for D-sugars.
Rationale for Methyl β-L-Arabinopyranoside-¹³C
Methyl β-L-Arabinopyranoside-¹³C serves as an ideal probe for transport studies for several key reasons:
-
Transporter Recognition: L-arabinose and its derivatives can be transported by several sugar transporters, making this analogue a useful tool for studying a range of transporter types.[6][7]
-
Metabolically Inert: The methyl glycoside linkage and L-configuration render it resistant to metabolism by mammalian cells.[5][8]
-
Sensitive Detection: The incorporation of a ¹³C stable isotope allows for highly sensitive and specific quantification by mass spectrometry, distinguishing the probe from any endogenous, unlabeled molecules.[9]
This application note provides the necessary protocols to leverage Methyl β-L-Arabinopyranoside-¹³C for robustly measuring transporter activity and for screening potential transporter inhibitors.
Materials and Reagents
| Reagent / Equipment | Details |
| Isotope Tracer | Methyl β-L-Arabinopyranoside-¹³C (e.g., uniformly labeled, ¹³C₆) |
| Cell Lines | Adherent mammalian cell line (e.g., HeLa, MCF-7, HCT116) |
| Cell Culture Media | Glucose-free DMEM or RPMI-1640 |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) |
| Buffers & Solutions | Phosphate-Buffered Saline (PBS), ice-cold; 0.9% (w/v) NaCl, ice-cold |
| Quenching Solution | Liquid Nitrogen |
| Extraction Solvent | 80% Methanol (LC-MS Grade), pre-chilled to -80°C |
| Labware | 6-well or 12-well cell culture plates, cell scrapers, microcentrifuge tubes |
| Instrumentation | Centrifuge (refrigerated), Vacuum concentrator (e.g., SpeedVac) |
| Analytical System | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system |
Experimental Protocols
The overall experimental process involves culturing cells, exposing them to the ¹³C-labeled tracer for a defined period, rapidly stopping all transport and metabolic activity (quenching), extracting the intracellular contents, and analyzing the amount of internalized tracer by LC-MS/MS.
Caption: Workflow for ¹³C Tracer Uptake Assay.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is optimized for adherent cells in a 6-well plate format.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will achieve ~80% confluency on the day of the experiment. Culture overnight in complete growth medium.
-
Prepare Labeling Medium: Prepare glucose-free culture medium supplemented with dialyzed FBS and the desired concentration of Methyl β-L-Arabinopyranoside-¹³C (e.g., 1-10 mM).[10] Warm to 37°C before use.
-
Expert Insight: Using dialyzed FBS is critical as it removes small molecule metabolites, including unlabeled sugars, that would otherwise compete with the tracer and confound results.[10]
-
-
Initiate Labeling: Aspirate the growth medium. Wash the cell monolayer once with 1 mL of pre-warmed PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the plate at 37°C in a cell culture incubator for the desired time. For kinetic studies, a time course (e.g., 2, 5, 10, 30 minutes) is recommended. For endpoint assays, 10-30 minutes is often sufficient.
Protocol 2: Metabolism Quenching and Metabolite Extraction
Rapidly halting all cellular activity is crucial for accurate measurement.[11][12]
-
Quenching: To quench metabolism, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on the surface of liquid nitrogen to flash-freeze the cell monolayer.[13] This provides an instantaneous stop to all transport and enzymatic activity.
-
Extraction: Move the frozen plate to dry ice. Add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
Cell Lysis: Place the plate on a rocker at 4°C for 15 minutes to ensure complete cell lysis and extraction.
-
Collection: Use a cell scraper to scrape the cell lysate and transfer the entire volume into a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[3]
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites including the internalized tracer, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.
Protocol 3: Competition Assay for Transporter Inhibition
This protocol assesses how a test compound (inhibitor) affects the uptake of the ¹³C tracer.
-
Follow Protocol 3.1 , steps 1-3.
-
Prepare Inhibitor Medium: Prepare labeling medium as in Protocol 3.1. Aliquot and add the test compound at various concentrations (e.g., a 7-point dose-response curve). Include a "vehicle only" control.
-
Pre-incubation: Add the inhibitor-containing medium to the cells and pre-incubate for a short period (e.g., 15-30 minutes) to allow the compound to interact with the transporters.
-
Initiate Uptake: Add Methyl β-L-Arabinopyranoside-¹³C to each well to the final desired concentration and incubate for a fixed time determined from kinetic experiments (e.g., 10 minutes).
-
Quench and Extract: Proceed with Protocol 3.2 to quench and extract metabolites.
-
Analysis: Quantify the amount of internalized tracer in each condition. The reduction in tracer uptake in the presence of the test compound indicates inhibition.
Caption: Principle of a Transporter Competition Assay.
Data Analysis and Interpretation
LC-MS/MS Analysis
A targeted LC-MS/MS method is required to quantify Methyl β-L-Arabinopyranoside-¹³C.
| Parameter | Recommendation |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar metabolites. |
| Mobile Phases | A: Water with 10 mM Ammonium Acetate, pH 9.0; B: Acetonitrile. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. |
| MRM Transition | Precursor Ion (Q1): m/z of ¹³C-labeled probe; Product Ion (Q3): Specific fragment ion. |
-
Note: The exact m/z values for the MRM transition will depend on the specific ¹³C labeling pattern of the tracer used. These must be determined empirically by direct infusion of the standard.
Quantifying Uptake and Inhibition
-
Generate a Standard Curve: Prepare serial dilutions of the Methyl β-L-Arabinopyranoside-¹³C standard and analyze by LC-MS/MS to generate a standard curve of peak area vs. concentration.
-
Quantify Tracer: Use the standard curve to determine the absolute amount of the tracer in each experimental sample.
-
Normalize Data: Normalize the amount of tracer to the total protein content or cell number in each well to account for variations in cell density.
-
Calculate Inhibition: For competition assays, express the uptake in inhibitor-treated samples as a percentage of the vehicle control. Plot this percentage against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Application Example: Screening for GLUT1 Inhibitors
A cancer research lab wants to screen a set of novel small molecules for their ability to inhibit GLUT1, which is overexpressed in their cell model.
-
Cell Line: HeLa cells, known for high GLUT1 expression.
-
Assay: A competition assay is performed as described in Protocol 3.3 .
-
Tracer: Methyl β-L-Arabinopyranoside-¹³C₆ is used at a concentration of 5 mM.
-
Compounds: Test compounds are screened at a single high concentration (e.g., 50 µM).
-
Outcome: Compounds that reduce tracer uptake by >50% are identified as "hits." These hits are then subjected to a full dose-response analysis to determine their IC₅₀, providing a quantitative measure of their potency as GLUT1 inhibitors.
Troubleshooting
| Problem | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell numbers; Inefficient or slow quenching. | Ensure even cell seeding; Automate washing steps if possible; Practice rapid quenching on liquid nitrogen to minimize time variance.[14] |
| Low or no tracer signal | Transporter not expressed or inactive; Incorrect MS parameters; Tracer degradation. | Confirm transporter expression via Western Blot or qPCR; Optimize MS tuning and source parameters with the pure standard; Check tracer stability and storage conditions. |
| High background signal | Incomplete washing of extracellular tracer; Metabolite leakage during quenching. | Increase the volume and number of washes with ice-cold PBS/saline; Ensure quenching/extraction solvents are sufficiently cold (-80°C). Using cold isotonic saline can reduce leakage.[14] |
References
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Bolten, C. J., et al. (2012). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Methods in Molecular Biology. Available at: [Link]
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Wahl, A., et al. (2004). Quenching Methods for the Analysis of Intracellular Metabolites. ResearchGate. Available at: [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]
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Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. PubMed Central. Available at: [Link]
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Bolten, C. J., et al. (2017). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PubMed. Available at: [Link]
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Arts, R. J. W., et al. (2022). Stable Isotope Tracing Experiments Using LC-MS. Springer Link. Available at: [Link]
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Zhang, T., et al. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. PubMed. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. Available at: [Link]
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Kuzyakov, Y., & Blagodatskaya, E. (2012). “Non-metabolizable” glucose analogue shines new light on priming mechanisms: Triggering of microbial metabolism. ResearchGate. Available at: [Link]
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Roci, I., et al. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. Available at: [Link]
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Sebastian, U., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PubMed. Available at: [Link]
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Kappel, L., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available at: [Link]
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Cerdá-Reverter, J. M., & Karasov, W. H. (2012). Assessment of Radiolabeled d‐Glucose and the Nonmetabolizable Analog 3‐O‐Methyl‐d‐Glucose as Tools for In Vivo Absorption Studies. The University of Chicago Press: Journals. Available at: [Link]
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Tani, T., et al. (2006). Nonmetabolizable glucose compounds impart cryotolerance to primary rat hepatocytes. PubMed. Available at: [Link]
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Mason-Jones, K., et al. (2015). Mineralization of "non-metabolizable" Glucose analogues in soil: Potential chemosensory mimics of Glucose. ResearchGate. Available at: [Link]
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Wang, S., et al. (2014). The non-metabolizable glucose analog D-glucal inhibits aflatoxin biosynthesis and promotes kojic acid production in Aspergillus flavus. ResearchGate. Available at: [Link]
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Poschet, G., et al. (2018). Sugar Transporter STP7 Specificity for l-Arabinose and d-Xylose Contrasts with the Typical Hexose Transporters STP8 and STP12. PubMed. Available at: [Link]
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Vengayil, A., et al. (2024). Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts. PubMed Central. Available at: [Link]
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Andberg, M., et al. (2017). Functional characterization of a highly specific l-arabinose transporter from Trichoderma reesei. VTT's Research Information Portal. Available at: [Link]
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Schwaiger, M., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. Available at: [Link]
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Kotake, T., et al. (2016). Metabolism of l-arabinose in plants. PubMed Central. Available at: [Link]
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Handiyanti, M., et al. (2020). Chemical structure of methylated monosaccharide glycosides. ResearchGate. Available at: [Link]
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Han, F., et al. (2020). l-Arabinose suppresses gluconeogenesis through modulating AMP-activated protein kinase in metabolic disorder mice. RSC Publishing. Available at: [Link]
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Kawaguchi, H., et al. (2009). Pathway for metabolism of l-arabinose in bacteria. ResearchGate. Available at: [Link]
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Kling, N., et al. (2018). l-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain. PubMed Central. Available at: [Link]
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Holden, N., et al. (2021). The role of L-arabinose metabolism for Escherichia coli O157:H7 in edible plants. bioRxiv. Available at: [Link]
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Roach, W. G., et al. (2007). Substrate specificity and effect on GLUT4 translocation of the Rab GTPase-activating protein Tbc1d1. Biochemical Journal. Available at: [Link]
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Shomu's Biology. (2021). Arabinose Operon - Quick & Easy Explanation | Molecular Biology. YouTube. Available at: [Link]
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Young, J.D. (n.d.). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.gov. Available at: [Link]
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Siegal-Gaskins, D., et al. (2016). Reciprocal Regulation of l-Arabinose and d-Xylose Metabolism in Escherichia coli. PubMed Central. Available at: [Link]
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MacKenzie, K. D., et al. (2017). L-Arabinose Transport and Metabolism in Salmonella Influences Biofilm Formation. PubMed Central. Available at: [Link]
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Technical Support Center: Improving NMR Resolution for Methyl β-L-Arabinopyranoside-¹³C Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ¹³C-labeled carbohydrates. This resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter while acquiring Nuclear Magnetic Resonance (NMR) spectra for samples like Methyl β-L-Arabinopyranoside-¹³C. Our focus is on practical, effective strategies to enhance spectral resolution, moving from foundational checks to advanced acquisition and processing techniques.
Section 1: Foundational Troubleshooting & FAQs
This section addresses the most common issues that can degrade spectral resolution. Mastering these fundamentals is the first and most critical step toward acquiring high-quality data.
Q1: My ¹³C spectrum has broad lines and poor resolution. Where should I start?
Poor resolution is a common problem that can often be traced back to a few key areas. Before diving into complex experimental parameters, it's essential to verify the fundamentals of your setup. The primary culprits are almost always related to the magnetic field homogeneity (shimming) and the quality of the sample itself.
A logical first step is to assess the lock signal. The deuterium lock signal from the solvent is not just for frequency stabilization; its shape and level are direct indicators of the magnetic field homogeneity.[1][2] A sharp, stable, and maximized lock signal is a prerequisite for high resolution. If the lock level is low or oscillating, it points directly to poor shimming.
Your troubleshooting workflow should systematically address sample preparation, spectrometer locking, and shimming before any other parameter is adjusted.
Caption: Initial troubleshooting workflow for poor NMR resolution.
Q2: How does my sample preparation for Methyl β-L-Arabinopyranoside-¹³C affect resolution?
Sample preparation is arguably the most critical factor influencing spectral quality. For carbohydrates, which can form viscous solutions, this step is paramount.[3]
-
Concentration: While a higher concentration increases the signal-to-noise ratio (S/N), an excessively high concentration of a carbohydrate can significantly increase the solution's viscosity.[4][5] Increased viscosity slows molecular tumbling, leading to faster transverse relaxation (shorter T₂) and, consequently, broader spectral lines.[4][6] It is a trade-off: aim for the highest concentration that does not lead to significant line broadening. For a ¹³C-labeled sample, you have a sensitivity advantage, so you can afford to use a more moderate concentration to maintain low viscosity.[7]
-
Solid Particles: Suspended solid particles are detrimental to magnetic field homogeneity. Each particle creates a local distortion in the magnetic field, leading to a spectrum that is an overlay of many slightly different fields, resulting in broad lines that cannot be corrected by shimming. Always filter your sample directly into a high-quality NMR tube through a pipette packed with a small plug of glass wool.
-
Solvent Choice: Use high-purity deuterated solvents. The choice of solvent can also affect viscosity. For example, D₂O is common for carbohydrates, but buffer conditions (pH, ionic strength) may need to be optimized to ensure your compound is stable and fully dissolved.
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[8] Ensure you use clean glassware and high-purity reagents.
| Parameter | Recommendation for Methyl β-L-Arabinopyranoside-¹³C | Rationale |
| Concentration | Start with 10-50 mg in 0.6-0.7 mL solvent. | Balances need for sufficient signal with the risk of viscosity-induced line broadening.[4][5] |
| Filtration | Mandatory. Filter through glass wool plug into the NMR tube. | Removes microscopic solid particles that destroy magnetic field homogeneity. |
| Solvent Volume | 0.6 - 0.7 mL (for a standard 5 mm tube). | Ensures the sample fills the active region of the NMR coil for optimal shimming and sensitivity.[8][9] |
| NMR Tube | Use high-quality tubes rated for your spectrometer's field strength. | Poor quality tubes have imperfections that make achieving high field homogeneity impossible.[9] |
Q3: What are the key shimming steps I should focus on for high resolution?
Shimming is the process of adjusting currents in specialized coils to counteract the inherent inhomogeneities in the main magnetic field (B₀) and those introduced by the sample itself.[2][10][11] For high resolution, an automated gradient shimming routine is often the best starting point.[2][12] However, manual fine-tuning is frequently necessary.
Key Shimming Concepts:
-
On-Axis (Z) Shims (Z1, Z2, Z3, etc.): These correct the field along the vertical axis of the sample tube. They are the most critical for resolution. You typically iterate between lower-order (Z1, Z2) and higher-order shims.[11]
-
Off-Axis (X, Y) Shims: These correct the field in the horizontal plane. They are particularly important for improving the lineshape.
-
Spinning vs. Non-Spinning: Historically, sample spinning was used to average out horizontal field inhomogeneities. While this can sharpen peaks, it also introduces spinning sidebands. For modern spectrometers and multidimensional experiments, achieving high resolution on a non-spinning sample is the goal. If you cannot achieve a sharp, symmetrical peak without spinning, it often indicates a problem with your sample (e.g., particulates, poor tube quality) or the need to adjust off-axis shims.
A common manual shimming strategy involves optimizing the lock level by first adjusting Z1 and Z2 iteratively, and then moving to higher-order Z shims before touching the off-axis shims.[11]
Section 2: Optimizing Acquisition & Advanced Techniques
Once the fundamentals are solid, you can turn to acquisition parameters and advanced methods to further resolve complex spectra.
Q4: For my uniformly ¹³C-labeled sample, I see complex splitting from ¹³C-¹³C coupling. How can I simplify the spectrum to improve resolution?
Uniform ¹³C labeling is a powerful tool for increasing sensitivity, but it introduces a new challenge: one-bond and long-range ¹³C-¹³C J-couplings, which split signals and complicate the spectrum.[13][14] This significantly increases spectral crowding. To regain simplicity and improve effective resolution, you must use techniques to remove these couplings.
-
Constant-Time (CT) Evolution: This is a common technique used in the indirect dimension of 2D experiments (like an HSQC).[13][14] The evolution period is kept constant, which has the effect of refocusing the ¹³C-¹³C coupling. The result is that each carbon appears as a singlet in the indirect (¹³C) dimension, dramatically simplifying the spectrum. However, this can lead to signal loss for carbons with short T₂ relaxation times.[13][15]
-
Virtual Decoupling: This is a processing-based approach where the known ¹³C-¹³C coupling constants are used in a deconvolution algorithm to remove the splitting from the final spectrum.[15][16][17] This can provide decoupled spectra with higher resolution than CT methods, as it avoids the potential for signal loss during the constant-time period.[15]
Q5: When should I consider using a CryoProbe, and what improvement can I expect?
A CryoProbe is a specialized NMR probe where the detection coil and preamplifiers are cooled to cryogenic temperatures (~20 K).[18] This dramatically reduces thermal noise, leading to a significant increase in the signal-to-noise ratio.[18]
Benefits for ¹³C Carbohydrate NMR:
-
Massive Sensitivity Gain: A CryoProbe can boost the S/N by a factor of 3-5x or more compared to a standard room-temperature probe.[19] For the inherently insensitive ¹³C nucleus, this is a game-changer.[18][20] You can acquire a high-quality spectrum in a fraction of the time (a 4x S/N gain reduces experiment time by a factor of 16).[18]
-
Indirect Resolution Enhancement: While a CryoProbe does not inherently increase the theoretical resolution, the enhanced sensitivity allows for practical improvements.[21][22] With a much higher S/N, you can acquire data for a longer acquisition time (t₂max) or with more increments in an indirect dimension (t₁max) in a reasonable timeframe. Longer acquisition times directly translate to higher digital resolution in the processed spectrum.[23]
You should consider using a CryoProbe whenever you are sample-limited, need to detect very low concentration species, or wish to perform high-resolution multidimensional experiments that would otherwise be prohibitively long.[19]
Q6: How can Non-Uniform Sampling (NUS) improve resolution in my 2D experiments?
Two-dimensional NMR is essential for resolving the crowded spectra of carbohydrates.[24] However, achieving high resolution in the indirect dimension (F1, which is ¹³C in an HSQC) requires collecting a large number of increments, leading to very long experiment times.
Non-Uniform Sampling (NUS) is an acquisition method that circumvents this limitation.[23][25] Instead of collecting all data points uniformly along the indirect dimension, NUS strategically skips a fraction of them, often acquiring only 25-50% of the total points.[23][26] The missing data points are then reconstructed using specialized algorithms.[25]
The Key Advantage: NUS allows you to achieve the resolution of a very long experiment in a fraction of the time.[24][26] For example, you can set up an experiment with the parameters for 1024 increments (high resolution) but only collect 256 of those points, reducing the experiment time by 75% while retaining the high-resolution information.[24] This is invaluable for resolving the closely spaced carbon signals in Methyl β-L-Arabinopyranoside.
Caption: Comparison of Uniform Sampling vs. Non-Uniform Sampling (NUS).
Section 3: Protocols & Data Processing
Protocol 1: Step-by-Step High-Resolution Sample Preparation
-
Weighing: Accurately weigh 10-50 mg of your Methyl β-L-Arabinopyranoside-¹³C sample.
-
Solvent Addition: In a clean, small glass vial, dissolve the sample in 0.7 mL of high-purity deuterated solvent (e.g., D₂O). Gently vortex or sonicate until the sample is fully dissolved. Visually inspect against a bright light to ensure no solid particulates remain.
-
Filtration: Take a Pasteur pipette and tightly pack a small plug of clean glass wool into the narrow tip.
-
Transfer: Carefully draw the dissolved sample into the pipette and filter it directly into a high-quality, clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[9]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol 2: Basic Workflow for Implementing NUS on a 2D HSQC Experiment
This protocol assumes access to a Bruker spectrometer with TopSpin software, but the principles are general.
-
Set up a Standard 2D HSQC: Load your standard, uniformly-sampled ¹H-¹³C HSQC experiment. Optimize the spectral widths, transmitter offsets, and number of scans (ns) as you normally would.
-
Define the Desired Resolution: In the acquisition parameters (acqus), set the number of points in the indirect dimension (TD1) to the value required for your desired high resolution (e.g., 1024 or 2048). Note the long experiment time this would normally require.
-
Enable NUS: In the acquisition parameter window, find the FnTYPE parameter and change it from traditional to non-uniform_sampling.[26]
-
Set the Sparsity: Go to the NUS parameter section. Set the desired sampling percentage. A value of 50% is a robust starting point that halves the experiment time with minimal artifacts.[26] More aggressive sparsity (e.g., 25%) can be used but may weaken small peaks.[26]
-
Generate the Sampling Schedule: The software will generate a schedule of which data points will be collected.
-
Acquire Data: Start the acquisition. You will notice the experiment time is now significantly shorter than the time predicted in step 2.
-
Process Data: After acquisition, the processing step will involve a reconstruction algorithm (e.g., Iterative Soft Thresholding) to fill in the missing data points before the final Fourier transform. This is typically handled by the spectrometer software (e.g., xfb in TopSpin).
Q7: What data processing techniques can I use to enhance resolution?
If you cannot re-acquire your data, post-acquisition processing can help improve resolution, though often at the expense of the S/N.
-
Apodization (Window Functions): This involves multiplying the Free Induction Decay (FID) by a mathematical function before Fourier transformation.[27] To enhance resolution, you can use a function that decays more slowly than the FID itself, such as a negative exponential (line broadening, LB < 0) or a Gaussian-Lorentzian transformation. This "sharpens" the lines in the resulting spectrum but will decrease the S/N.[27]
-
Zero Filling: This involves adding a block of zeros to the end of your FID before Fourier transformation. This increases the number of points in the digital spectrum, resulting in a smoother, better-defined peak shape. It does not add new information but improves the digital resolution, making it easier to distinguish closely spaced peaks.
-
Linear Prediction: This technique can be used to extrapolate the FID beyond the acquired data points.[25] By predicting how the signal would have continued to decay, you can effectively increase the acquisition time, which enhances digital resolution. This is particularly powerful when used with NUS data.[25]
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- 21. MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils | bioRxiv [biorxiv.org]
- 23. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 25. researchgate.net [researchgate.net]
- 26. NUS NMR [nmr.chem.ucsb.edu]
- 27. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
troubleshooting signal suppression in Methyl β-L-Arabinopyranoside-13C LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in carbohydrate bioanalysis: Electrospray Ionization (ESI) signal suppression .
When utilizing stable isotope-labeled standards like Methyl β-L-Arabinopyranoside-13C for quantitative LC-MS[1], achieving high sensitivity is often derailed by matrix effects. Because carbohydrates lack highly basic or acidic functional groups, their ionization efficiency is inherently low. When co-eluting matrix components compete for the limited charge available in the ESI droplet, the signal of your target analyte can be entirely extinguished[2].
This guide synthesizes chromatographic theory, mass spectrometry physics, and field-proven methodologies to help you systematically diagnose and eliminate ion suppression.
Part 1: The Causality of ESI Signal Suppression
To troubleshoot effectively, we must first understand the physical chemistry occurring inside the MS source. Ion suppression happens in the early stages of the ESI process[3]. When a complex biological sample is injected, endogenous salts, lipids, and proteins co-elute with your analyte.
In the ESI droplet, highly surface-active or easily ionizable matrix molecules migrate to the droplet's surface, monopolizing the available charge[4]. Because Methyl β-L-Arabinopyranoside-13C is highly polar but not highly ionizable, it remains trapped in the neutral interior of the droplet or fails to acquire a proton/adduct, preventing it from entering the gas phase as a detectable ion[2].
Mechanism of ESI ion suppression: Matrix components outcompete the target carbohydrate for surface charge.
Part 2: Self-Validating Diagnostic Protocol
Before altering your method, you must empirically prove that your signal loss is caused by matrix suppression and not by hardware failure (e.g., a dirty quadrupole) or column adsorption. We utilize a Post-Column Infusion methodology to map the exact retention time windows where suppression occurs[5].
Step-by-Step Methodology: Post-Column Infusion Mapping
-
Hardware Setup : Install a zero-dead-volume T-connector between the analytical column outlet and the MS source inlet.
-
Analyte Infusion : Connect a syringe pump to the third port of the T-connector. Infuse a pure solution of Methyl β-L-Arabinopyranoside-13C (e.g., 1 µg/mL in mobile phase) at a constant flow rate of 10 µL/min.
-
Baseline Establishment : Start the MS acquisition monitoring the specific MRM transition for the 13C-labeled compound. You should observe a continuous, elevated, and stable baseline.
-
Matrix Injection : Inject a blank matrix extract (e.g., plasma, urine, or cell lysate prepared without the spiked standard) through the LC column using your standard gradient.
-
Data Interpretation : Monitor the baseline. Any significant negative dips in the baseline indicate zones where eluting matrix components are suppressing the infused analyte's ionization[2]. If your analyte's normal retention time falls within one of these dips, you have confirmed ion suppression.
Self-validating diagnostic workflow for isolating and resolving LC-MS matrix effects.
Part 3: Troubleshooting FAQs & Corrective Actions
Q1: I am using a standard C18 Reversed-Phase (RPLC) column. The peak for Methyl β-L-Arabinopyranoside-13C looks terrible, and the signal is virtually non-existent in biological samples. Why? A: This is a fundamental retention failure. Methyl β-L-Arabinopyranoside is highly polar. On a hydrophobic C18 column, it experiences almost zero retention and elutes in the void volume (the very beginning of the chromatogram)[4]. Unfortunately, the void volume is exactly where unretained salts, proteins, and highly polar matrix interferences elute. This results in maximum charge competition and catastrophic ion suppression[4].
Q2: Can I use ion-pairing reagents (like Tributylamine) to force the carbohydrate to retain on my C18 column and escape the void volume? A: While ion-pairing reagents can increase retention for polar metabolites, I strongly advise against them for general use. Ion-pairing reagents coat the LC system and the MS source, leaving a persistent residue that is notoriously difficult to remove[6]. Ironically, this residue will cause severe, long-term ion suppression for subsequent non-ion-pairing analyses[6].
Q3: If RPLC is ineffective, what is the optimal chromatographic strategy to separate this compound from the suppression zone? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar metabolites like carbohydrates[7]. HILIC operates via a water-enriched layer on a polar stationary phase (e.g., Amide or bare Silica).
-
The Mechanistic Advantage: HILIC retains polar compounds strongly, shifting their elution far away from the early-eluting suppression zone[4]. Furthermore, HILIC mobile phases use high concentrations of organic solvent (typically >70% Acetonitrile). This high organic content dramatically improves droplet desolvation in the ESI source, enhancing the generation of gas-phase ions and often yielding a 10-fold increase in absolute sensitivity[4]. Use volatile buffers like 10 mM ammonium acetate to ensure good peak shape without fouling the source[4].
Q4: Even with HILIC, I am seeing a 20% signal drop. How can I further optimize sample preparation? A: "Dilute and shoot" or simple protein precipitation is rarely sufficient for complex matrices. To physically remove the interfering matrix, implement Solid Phase Extraction (SPE) [7]. For carbohydrates, a mixed-mode polymeric SPE or a dedicated lipid-removal sorbent will extract phospholipids and salts that cause late-eluting suppression. SPE results in significantly cleaner extracts, directly translating to reduced matrix effects and higher quantitative accuracy[5].
Part 4: Quantitative Comparison of Analytical Strategies
The following table summarizes expected performance metrics when analyzing Methyl β-L-Arabinopyranoside-13C using different methodologies. Notice how shifting the retention mechanism directly correlates with reduced matrix suppression.
| Chromatography Mode | Column Chemistry | Typical Mobile Phase | Retention Time (min) | Matrix Effect (%) | Overall Recovery (%) |
| Reversed-Phase (RPLC) | C18 (1.7 µm) | H₂O/MeOH (0.1% FA) | 0.8 (Void) | -85% (Severe) | < 15% |
| Ion-Pairing RPLC | C18 (1.7 µm) | H₂O/MeOH + Tributylamine | 4.5 | -40% (Moderate) | 55% |
| HILIC | Amide/Silica (1.7 µm) | ACN/H₂O (10mM NH₄Ac) | 6.2 | -10% (Minimal) | > 90% |
| Porous Graphitic Carbon | PGC (3.0 µm) | H₂O/ACN (0.1% FA) | 5.8 | -15% (Minimal) | 88% |
Note: Matrix Effect (%) is calculated as (Response in Matrix / Response in Neat Solvent - 1) x 100. Negative values indicate suppression.
References
-
HILIC & MS - Separation Science Separation Science URL:[Link]
-
Matrix effect in a view of LC-MS/MS: An overview ResearchGate URL:[Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor Taylor & Francis URL:[Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry LCGC International URL:[Link]
-
Development of a LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids Oxford Academic URL:[Link]
-
Solid Phase Extraction in LC-MS Sample Preparation Biocompare URL:[Link]
Sources
Technical Support Center: Optimizing Extraction of Methyl β-L-Arabinopyranoside-13C from Plant Tissue
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that quantifying stable isotope-labeled metabolites like Methyl β-L-Arabinopyranoside-13C requires absolute precision. Plant matrices are notoriously complex, containing active glycosidases, isobaric interferences, and secondary metabolites that can compromise both the structural integrity and the isotopic signature of your target analyte.
This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-fidelity extraction and LC-MS/MS quantification for 13C-Metabolic Flux Analysis (13C-MFA).
I. Core Experimental Methodology
To establish a self-validating system, this protocol utilizes cryogenic quenching to halt enzymatic activity and a biphasic solvent approach to maximize recovery while minimizing hydrolysis.
Step-by-Step Extraction Protocol
-
Metabolic Quenching & Harvesting: Immediately upon harvesting, submerge the plant tissue (e.g., leaves or roots) in liquid nitrogen (LN2). This instantaneously halts metabolic flux and prevents the scrambling of 13C labels by endogenous enzymes [1][1].
-
Lyophilization: Transfer the frozen tissue to a pre-chilled lyophilizer. Freeze-drying removes cellular water without the thermal degradation associated with oven-drying, preserving delicate glycosidic bonds [2][2].
-
Cryomilling: Pulverize the lyophilized tissue using a bead beater equipped with LN2-chilled stainless steel grinding jars. Causality: High surface area is required for solvent penetration, but mechanical shear generates heat; cryogenic conditions prevent the thermal reactivation of β -L-arabinopyranosidases.
-
Solvent Extraction: Weigh 50 mg of the milled powder into a microcentrifuge tube. Add 1.0 mL of pre-chilled (-20°C) extraction solvent: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid .
-
Self-Validation Step: Spike the solvent with a known concentration of an orthogonal internal standard (e.g., Methyl α -D-Glucopyranoside-D3) to monitor extraction recovery.
-
-
Homogenization & Centrifugation: Vortex for 30 seconds, then sonicate in an ice-water bath for 15 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C.
-
SPE Purification (Optional but Recommended): Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. The polar Methyl β-L-Arabinopyranoside-13C will elute in the flow-through, while non-polar lipids and chlorophylls are retained.
-
Analysis: Analyze the flow-through via HILIC-LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the fully labeled [U-13C6] precursor and its specific product ions [3][3].
Optimized workflow for the extraction and quantification of 13C-labeled plant glycosides.
II. Quantitative Optimization Data
The choice of extraction solvent dictates the balance between analyte recovery and enzymatic degradation. The table below summarizes our internal validation data for Methyl β-L-Arabinopyranoside extraction from Arabidopsis thaliana leaf tissue.
| Solvent System | Extraction Yield (%) | Enzymatic Degradation (%) | Matrix Effect (Ion Suppression) |
| 100% H2O (25°C) | 94.2 ± 1.5 | > 45.0 | High |
| 100% Methanol (-20°C) | 62.1 ± 3.2 | < 1.0 | Low |
| 80:20 MeOH:H2O + 0.1% FA (4°C) | 91.5 ± 2.1 | < 2.0 | Moderate |
| Hexane (Defatting Wash) | < 0.1 | N/A | N/A |
Note: 80% Methanol provides the optimal dielectric constant to solubilize the polar glycoside while simultaneously precipitating active proteins (enzymes).
III. Troubleshooting Guide
Q: My LC-MS/MS chromatograms show a massive drop in Methyl β-L-Arabinopyranoside-13C yield, but my internal standard recovery is fine. What is happening?
A: You are likely experiencing endogenous enzymatic cleavage. Plant tissues contain robust glycoside hydrolases (e.g., β -glucosidases and arabinosidases) that cleave the glycosidic bond, separating the arabinose moiety from the methyl group [1][1]. If your internal standard was spiked after homogenization, it wouldn't be subject to the same enzymatic degradation as the endogenous analyte.
-
The Fix: Ensure your tissue is flash-frozen immediately. Do not allow the sample to thaw during milling. Switch to an 80% Methanol extraction solvent, as high organic content denatures these enzymes upon contact.
Mechanism of enzymatic degradation and the protective role of cryogenic quenching.
Q: I am observing unexpected isotopic distributions (e.g., M+4 or M+5 instead of the expected fully labeled M+6). Is my extraction protocol causing isotope scrambling?
A: It is rarely the extraction protocol itself, but rather incomplete metabolic steady-state labeling or post-harvest metabolic flux. In 13C-MFA, achieving a true steady state is critical [4][4]. If the plant is still metabolically active during the harvest window, unlabeled (12C) carbon from storage pools (like starch or vacuoles) can be mobilized, resulting in partially labeled isotopologues [3][3].
-
The Fix: Validate your labeling duration. Ensure the quenching step (LN2) occurs within seconds of removing the plant from the 13C-enriched environment.
Q: Why am I seeing severe ion suppression in my LC-MS/MS data for the arabinopyranoside?
A: Plant matrices are rich in phenolics and organic acids that co-elute with polar glycosides. If you skipped the SPE cleanup step, these compounds enter the MS source and compete for charge droplets, suppressing the ionization of your target analyte.
-
The Fix: Implement a C18 SPE pass-through step. Because Methyl β-L-Arabinopyranoside is highly polar, it will not bind to the C18 resin and will elute in the loading/wash fractions, while hydrophobic suppressors will remain trapped on the column.
IV. Frequently Asked Questions (FAQs)
Q: Can I use heat to accelerate the extraction of the glycoside? A: No. While mild heating (e.g., 40°C) can improve the extraction kinetics of some robust secondary metabolites, it is highly detrimental to 13C-labeled glycosides. Elevated temperatures in the presence of acidic modifiers (like 0.1% Formic Acid) can induce chemical hydrolysis of the glycosidic bond. Furthermore, if the solvent does not completely denature the plant enzymes, mild heat will actually accelerate enzymatic degradation before the enzymes are destroyed. Always extract at 4°C or lower.
Q: Why do we use Formic Acid in the extraction solvent? A: Formic acid serves two purposes. First, it lowers the pH, which helps to precipitate large structural proteins and enzymes, further protecting the analyte. Second, it acts as an excellent proton donor for downstream LC-MS/MS analysis operating in positive electrospray ionization (+ESI) mode, promoting the formation of [M+H]+ or [M+NH4]+ adducts, which are critical for stable MRM transitions.
Q: How do I verify that my 13C-labeled compound isn't undergoing transglycosylation with the Methanol solvent? A: Transglycosylation (where the endogenous glycoside reacts with the extraction solvent to form a new artifactual methyl glycoside) is a known risk in carbohydrate chemistry. However, this reaction requires strong acidic conditions and heat. By keeping the extraction cold (4°C) and using only a weak organic acid (0.1% Formic Acid), the activation energy for transglycosylation is not met. You can validate this by performing a control extraction using Ethanol instead of Methanol; if the target analyte concentration remains identical, transglycosylation is not occurring.
V. References
-
American Chemical Society (ACS). Visualizing 13 C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from: [Link]
-
National Institutes of Health (PMC). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Retrieved from:[Link]
Sources
Technical Support Center: Troubleshooting 13C Isotopic Exchange in Methyl β-L-Arabinopyranoside Experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with isotopic fidelity in their 13C-labeled carbohydrate workflows. Methyl β-L-Arabinopyranoside-13C is a highly valuable probe, but its structural integrity is highly dependent on environmental parameters.
This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond basic troubleshooting by explaining the causality behind isotopic scrambling and providing self-validating protocols to ensure absolute data integrity during your NMR, GC-MS, and in vivo metabolic tracing experiments.
Section 1: Core Mechanisms of Isotopic Exchange (FAQs)
Q1: Why am I seeing unexpected multiplet splitting and signal dilution in my 13C-NMR spectra of Methyl β-L-Arabinopyranoside? The Causality: This is a classic symptom of acid-catalyzed hydrolysis. The methyl group at the anomeric position (C1) is designed to lock the carbohydrate in its β-pyranoside form. However, if you are using unbuffered D₂O, it rapidly absorbs atmospheric CO₂, dropping the pH. Under acidic conditions, the methyl glycosidic bond hydrolyzes, yielding free L-arabinose. This free sugar immediately undergoes mutarotation (interconversion between α/β pyranose and furanose forms). In 13C-NMR, this manifests as peak splitting, complex multiplets, and apparent isotopic signal dilution[1]. The Fix: Always dissolve your labeled standards in a buffered deuterated solvent (e.g., 50 mM phosphate buffer, pD 7.0).
Q2: During in vivo metabolic tracing, why is the 13C label scrambling into unexpected positions of the pentose phosphate pathway (PPP)? The Causality: Isotopic scrambling in biological models is driven by enzymatic activity. If your biological model (e.g., gut microbiome or specific tissue extracts) possesses arabinosidase activity, the methyl glycoside is enzymatically cleaved into free 13C-L-arabinose. Once phosphorylated, it enters the Pentose Phosphate Pathway (PPP). Here, highly reversible enzymes like transketolase and transaldolase constantly cleave and reform C-C bonds, causing extensive scrambling of the 13C label across different sugar phosphates[2]. Furthermore, if the tracer is fully metabolized, recycled 13CO₂ can re-enter the TCA cycle via pyruvate carboxylase, resulting in M+1 labeled intermediates[3]. The Fix: If using the compound as an inert probe, utilize validated cell lines lacking arabinosidase, or apply specific glycosidase inhibitors.
Q3: How can I prevent isotopic exchange during chemical derivatization for GC-MS analysis? The Causality: Derivatization (such as silylation or acetylation) requires heat and catalysts. Any trace moisture in your sample, combined with acidic derivatization byproducts (like HCl from TMS-Cl), acts as a potent catalyst for transglycosylation and isotopic scrambling in host tissues and extracts[4]. The Fix: Maintain strictly anhydrous conditions, utilize extensive lyophilization, and use non-nucleophilic bases (like pyridine) to neutralize acidic byproducts during the reaction.
Section 2: Visualizing the Scrambling Pathways
To effectively troubleshoot, you must visualize how the molecule degrades or metabolizes. Below are the two primary pathways leading to isotopic exchange.
Acid-catalyzed hydrolysis and mutarotation pathway leading to NMR signal dilution.
In vivo metabolic scrambling pathway via enzymatic demethylation and the PPP.
Section 3: Quantitative Data & Benchmarks
Understanding the kinetic limits of your compound is critical. Use the table below to benchmark the stability of Methyl β-L-Arabinopyranoside-13C under various experimental conditions.
| Experimental Condition | Temperature | Buffer / Matrix | Time to 10% Isotopic Scrambling / Hydrolysis | Primary Mechanism of Loss |
| Unbuffered D₂O (pH ~5) | 25°C | None | > 48 hours | Acid-catalyzed mutarotation |
| Acidic D₂O (pH < 3) | 25°C | None | < 2 hours | Glycosidic bond cleavage |
| In Vivo (Wild-Type Mice) | 37°C | Plasma/Tissue | 15 - 30 mins | Enzymatic demethylation & PPP |
| Anhydrous Pyridine | 60°C | Silylation Reagent | Stable (> 72 hours) | N/A (Protected) |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation steps to guarantee that isotopic exchange has not occurred prior to your main data acquisition.
Protocol 1: Preparation of 13C-Methyl β-L-Arabinopyranoside for NMR
Objective: Prevent acid-catalyzed mutarotation and isotopic signal dilution during prolonged 2D 13C-NMR acquisition. Causality: Unbuffered solvents allow pH drift, triggering the hydrolysis pathway outlined in Diagram 1[1].
-
Buffer Preparation: Prepare a 50 mM deuterated phosphate buffer (K₂HPO₄ / KH₂PO₄ in D₂O). Adjust to a pD of 7.0 using minimal DCl or NaOD.
-
Sample Dissolution: Dissolve 10 mg of Methyl β-L-Arabinopyranoside-13C in 600 µL of the buffered D₂O. Transfer to a clean, dry 5 mm NMR tube.
-
Internal Validation (The Self-Check): Acquire a rapid 1D 13C-NMR spectrum (16-32 scans) before setting up long 2D experiments.
-
Pass Criteria: A single, sharp anomeric carbon (C1) resonance at ~104 ppm confirms the intact β-methyl glycoside.
-
Fail Criteria: The appearance of secondary peaks at ~92 ppm (α-arabinose) or ~97 ppm (β-arabinose) indicates glycosidic cleavage and active mutarotation. Discard, check the pH of your buffer, and remake the sample.
-
Protocol 2: Anhydrous Derivatization for GC-MS Isotope Tracing
Objective: Prevent transglycosylation and isotopic scrambling during sample preparation for mass spectrometry. Causality: Trace water reacts with silylating agents to form acidic byproducts, which catalyze isotopic exchange across the carbohydrate backbone[4].
-
Lyophilization: Flash-freeze the biological extract or standard using liquid nitrogen. Lyophilize for a minimum of 12 hours to ensure the absolute removal of water.
-
Anhydrous Silylation: In a strictly moisture-free environment (e.g., argon-purged glovebox), add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS to the dried sample. Incubate at 60°C for 60 minutes.
-
Internal Validation (The Self-Check): Run a preliminary rapid GC-MS scan on the derivatized sample.
-
Pass Criteria: A single sharp chromatographic peak corresponding to the fully TMS-derivatized Methyl β-L-Arabinopyranoside.
-
Fail Criteria: Multiple closely eluting peaks with identical mass spectra indicate anomerization (α/β scrambling). A high M+0 background indicates contamination or isotopic exchange with natural abundance solvents during preparation.
-
References
- 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo Source: bioRxiv / PMC URL
- Carbohydrate cycling in micro-organisms: what can 13 C-NMR tell us?
- Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics Source: UKnowledge URL
- Structure and equilibria of Ca 2+-complexes of glucose and sorbitol from multinuclear (1H, 13C and 43Ca)
Sources
Methyl β-L-Arabinopyranoside-13C vs unlabeled arabinopyranoside in mass spectrometry
Comparative Guide: Methyl β-L-Arabinopyranoside-13C vs. Unlabeled Arabinopyranoside in Mass Spectrometry
Introduction
In targeted metabolomics, environmental aerosol characterization, and pharmacokinetic assays, the accuracy of mass spectrometry (MS) relies heavily on the strategic selection of Internal Standards (IS). Historically, unlabeled Methyl β-L-Arabinopyranoside has been employed as a structural analog IS to quantify saccharides (such as levoglucosan) in complex matrices[1]. However, the advent of commercially available 13C-labeled carbohydrates has shifted the gold standard toward Isotope Dilution Mass Spectrometry (IDMS)[]. This guide objectively compares the analytical performance of Methyl β-L-Arabinopyranoside-13C against its unlabeled counterpart, providing researchers with the mechanistic causality and experimental data necessary to optimize quantitative MS workflows.
Mechanistic Causality: Why 13C Surpasses Structural Analogs
The fundamental limitation of using unlabeled Methyl β-L-Arabinopyranoside as an IS for other carbohydrates is the chromatographic retention time shift. In both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the sample matrix entering the ionization source (EI or ESI) changes dynamically. Because a structural analog does not co-elute exactly with the target analyte, it is subjected to a different chemical microenvironment, leading to differential ion suppression or enhancement.
Furthermore, when quantifying endogenous Methyl β-L-Arabinopyranoside itself, an unlabeled standard cannot be used without complex standard addition methods, as its mass-to-charge ratio (m/z) overlaps entirely with the endogenous molecule.
In contrast, 13C-Methyl β-L-Arabinopyranoside shares the exact physicochemical properties (polarity, boiling point, pKa) of the unlabeled target. This physical equivalence results in:
-
Exact Co-elution: The labeled IS and the target analyte enter the ion source simultaneously.
-
Identical Ionization Efficiency: Any matrix-induced signal suppression affects both molecules equally, perfectly preserving the analyte-to-IS ratio[3].
-
Absence of Kinetic Isotope Effects: Unlike Deuterium (2H) labeled standards, which often exhibit slight chromatographic shifts and differential derivatization rates due to the kinetic isotope effect, heavy carbon (13C) incorporates seamlessly without altering reaction kinetics[4].
Logical causality of Isotope Dilution Mass Spectrometry (IDMS) using 13C-labeled standards.
Quantitative Data Comparison
Experimental data from aerosol particulate matter (PM10) and biomass analyses highlight the performance gap between the two standard types. Studies utilizing unlabeled Methyl β-L-Arabinopyranoside as a recovery standard report extraction recoveries fluctuating between 74% and 82% depending on the filter matrix (teflon, quartz, or glass), with Relative Standard Deviations (RSD) reaching up to 22%[5]. Conversely, 13C-IDMS methods consistently yield RSDs below 2%, as the response ratio mathematically nullifies absolute extraction losses[3].
| Analytical Parameter | Unlabeled Methyl β-L-Arabinopyranoside | Methyl β-L-Arabinopyranoside-13C |
| Primary Role | Structural analog IS / External Standard | Isotope Dilution IS (IDMS) |
| Matrix Effect Compensation | Partial (Susceptible to differential suppression) | Absolute (Exact co-elution) |
| Extraction Recovery | 74% - 82% (Highly matrix-dependent)[5] | Apparent 100% (Ratio-based correction) |
| Precision (RSD) | 5.0% - 22.0%[5] | < 2.0%[3] |
| Kinetic Isotope Effect | N/A | Negligible (Superior to Deuterium labeling) |
| Endogenous Overlap | High (m/z identical to endogenous analyte) | None (Distinct m/z shift) |
Experimental Workflow: Self-Validating IDMS Protocol
To establish a self-validating system, the internal standard must be introduced before any sample manipulation. This ensures that the 13C-IS undergoes the exact same degradation, extraction inefficiencies, and derivatization yields as the endogenous analyte. By monitoring the absolute peak area of the 13C-IS across the run, analysts can continuously verify extraction efficiency; if the absolute area drops significantly, the calculated ratio still provides accurate quantitation, but the system actively flags the sample for severe matrix effects.
Step-by-Step Methodology (GC-MS Analysis of Carbohydrates):
-
IS Spiking (Critical Step): Aliquot 50 µL of the biological or environmental sample. Immediately spike with 20 µL of a 10 µg/mL 13C-Methyl β-L-Arabinopyranoside stock solution. Vortex to equilibrate.
-
Extraction: Add 500 µL of extraction solvent (e.g., Dichloromethane:Methanol, 80:20 v/v)[1]. Sonicate for 15 minutes at room temperature. Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a new vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Derivatization (Trimethylsilylation): Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 60 minutes to ensure complete silylation of all hydroxyl groups.
-
Instrumental Analysis: Inject 1 µL into the GC-MS. Operate in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode.
-
Data Processing: Quantify the target analyte using the response factor equation: Concentration (Analyte) = (Area Analyte / Area 13C-IS) × Concentration 13C-IS × Response Factor.
Workflow comparison: Structural analog IS vs. 13C-Isotope Dilution Mass Spectrometry.
Conclusion
While unlabeled Methyl β-L-Arabinopyranoside serves as an accessible structural analog for general carbohydrate screening, it fundamentally fails to correct for dynamic matrix effects and extraction losses, leading to higher analytical variance. For researchers and drug development professionals requiring rigorous, self-validating quantitative data, upgrading to Methyl β-L-Arabinopyranoside-13C is essential. The 13C-IDMS approach provides absolute matrix compensation, negligible kinetic isotope effects, and unparalleled precision.
References
-
Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum. Analytical Chemistry (ACS Publications). [Link]
-
Development of a gas chromatographic/ion trap mass spectrometric method for the determination of levoglucosan and saccharidic compounds in atmospheric aerosols. PubMed (NIH). [Link]
-
GC-MS determination of levoglucosan in atmospheric particulate matter collected over different filter materials. PubMed (NIH). [Link]
Sources
- 1. Development of a gas chromatographic/ion trap mass spectrometric method for the determination of levoglucosan and saccharidic compounds in atmospheric aerosols. Application to urban aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. otsuka.co.jp [otsuka.co.jp]
- 5. GC-MS determination of levoglucosan in atmospheric particulate matter collected over different filter materials - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of GC-MS and LC-MS methods using Methyl β-L-Arabinopyranoside-13C
An objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Methyl β-L-Arabinopyranoside, utilizing Methyl β-L-Arabinopyranoside-¹³C as an internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for carbohydrate analysis.
Introduction: The Analytical Challenge of Small Glycosides
Methyl β-L-arabinopyranoside, a simple glycoside, serves as a fundamental model compound in various biochemical and pharmaceutical studies. Its accurate quantification is crucial for understanding enzymatic kinetics, carbohydrate metabolism, and for quality control in drug formulation. The choice of analytical technique is paramount for achieving the required sensitivity, selectivity, and reproducibility. This guide provides a comprehensive cross-validation of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Methyl β-L-arabinopyranoside, employing its stable isotope-labeled counterpart, Methyl β-L-arabinopyranoside-¹³C, as an internal standard to ensure the highest level of accuracy.
Principle of the Methodologies: A Comparative Overview
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a stalwart technique in analytical chemistry, renowned for its high chromatographic resolution and sensitive detection. The fundamental principle involves the separation of volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile analytes like Methyl β-L-arabinopyranoside, a crucial derivatization step is required to increase their volatility and thermal stability. This is typically achieved by replacing active hydrogens on the hydroxyl groups with less polar moieties, such as trimethylsilyl (TMS) groups. Following separation on a capillary column, the analyte is ionized, fragmented, and detected by a mass spectrometer, providing both qualitative and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a versatile and powerful tool, particularly for the analysis of polar and non-volatile compounds, thus circumventing the need for derivatization. In LC-MS, the analyte is separated in a liquid mobile phase based on its interaction with a stationary phase. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using soft ionization techniques like electrospray ionization (ESI), and then detected. The choice of column chemistry and mobile phase composition is critical for achieving optimal separation and ionization efficiency.
Experimental Design: A Head-to-Head Comparison
A robust cross-validation study was designed to objectively evaluate the performance of GC-MS and LC-MS for the quantification of Methyl β-L-arabinopyranoside. The experimental workflow is depicted below.
Figure 1: A high-level overview of the cross-validation workflow.
Experimental Protocols
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of Methyl β-L-arabinopyranoside and Methyl β-L-arabinopyranoside-¹³C (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking: Spike a fixed concentration of Methyl β-L-arabinopyranoside-¹³C (e.g., 100 ng/mL) into all calibration standards and quality control (QC) samples.
2. GC-MS Protocol:
-
Derivatization: To 100 µL of each standard and QC sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.
-
GC-MS Parameters:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (Analyte): To be determined from the mass spectrum of the derivatized standard.
-
Monitored Ions (IS): To be determined from the mass spectrum of the derivatized standard.
-
-
3. LC-MS Protocol:
-
Sample Preparation: No derivatization required. Directly inject the prepared standards and QC samples.
-
LC-MS Parameters:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Analyte): To be determined by infusing the standard.
-
MRM Transitions (IS): To be determined by infusing the standard.
-
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods based on typical experimental outcomes.
| Parameter | GC-MS | LC-MS | Justification |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.1 ng/mL | LC-MS with ESI often provides superior sensitivity for polar analytes. |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | ~0.3 ng/mL | Reflects the higher sensitivity of the LC-MS method. |
| Linearity (R²) | >0.995 | >0.998 | Both techniques can achieve excellent linearity, with LC-MS often showing a slight edge. |
| Precision (%RSD) | < 10% | < 5% | The automated nature of LC-MS injections and the absence of a derivatization step can lead to better precision. |
| Accuracy (%Recovery) | 90-110% | 95-105% | The use of a stable isotope-labeled internal standard ensures high accuracy in both methods. |
| Sample Throughput | Lower | Higher | The derivatization step in the GC-MS workflow adds significant time to the analysis. |
| Cost of Consumables | Lower | Higher | LC-MS columns and solvents are generally more expensive than their GC-MS counterparts. |
In-Depth Discussion: Choosing the Right Tool for the Job
The choice between GC-MS and LC-MS is not merely a matter of performance metrics but also depends on the specific research question, available instrumentation, and the complexity of the sample matrix.
The Case for GC-MS
-
High Resolving Power: The capillary columns used in GC provide exceptional chromatographic resolution, which can be advantageous when dealing with complex mixtures of isomeric carbohydrates.
-
Robust and Reproducible: GC-MS is a mature technique with well-established protocols and a reputation for long-term robustness.
-
Extensive Spectral Libraries: The use of Electron Ionization (EI) generates reproducible fragmentation patterns that can be readily compared against extensive spectral libraries for confident compound identification.
The Case for LC-MS
-
No Derivatization Required: This is the most significant advantage of LC-MS for polar, non-volatile compounds like Methyl β-L-arabinopyranoside. It simplifies sample preparation, reduces the risk of analytical errors, and increases sample throughput.
-
Superior Sensitivity: For many polar analytes, LC-MS with ESI offers lower detection limits than GC-MS.
-
Versatility: LC-MS can be readily adapted to a wider range of analytes and sample matrices by simply changing the column and mobile phase.
The Critical Role of the Internal Standard: Methyl β-L-Arabinopyranoside-¹³C
The use of a stable isotope-labeled internal standard, such as Methyl β-L-arabinopyranoside-¹³C, is crucial for achieving accurate and precise quantification with both GC-MS and LC-MS.
A Senior Application Scientist's Guide to Evaluating Isotopic Enrichment in Methyl β-L-Arabinopyranoside-¹³C Batches
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled compounds are paramount. Methyl β-L-arabinopyranoside-¹³C, a valuable tracer and internal standard, is no exception. Verifying the isotopic enrichment of this raw material is a critical quality control step that ensures the accuracy and reproducibility of experimental results, from metabolic flux analysis to quantitative mass spectrometry assays.
This guide provides an in-depth comparison of the primary analytical techniques for determining ¹³C enrichment, complete with detailed protocols and data interpretation guidelines. It is designed to empower you to independently verify the quality of your materials and make informed decisions when comparing different batches or suppliers.
The Critical Role of Isotopic Enrichment Verification
Methyl β-L-arabinopyranoside-¹³C is used as an internal standard to correct for variability during sample preparation and analysis in quantitative bioanalysis. Its efficacy hinges on the precise and consistent level of ¹³C incorporation. A batch with lower-than-specified enrichment can lead to significant quantification errors, while variability between batches can compromise the reproducibility of longitudinal studies.
Manufacturing of these compounds, especially under Good Manufacturing Practices (GMP), involves rigorous quality control to ensure chemical and isotopic purity. However, independent verification provides the ultimate assurance of quality and is a cornerstone of robust scientific methodology.
Key quality attributes to evaluate:
-
Isotopic Enrichment (%): The percentage of molecules containing the ¹³C isotope at the specified position(s).
-
Chemical Purity: The presence of any unlabeled Methyl β-L-arabinopyranoside or other chemical impurities.
-
Structural Integrity: Confirmation that the ¹³C label is at the correct position and the molecule is intact.
-
Batch-to-Batch Consistency: Uniformity in isotopic enrichment and purity across different production lots.
Workflow for Batch Evaluation
A systematic approach is essential for a comprehensive evaluation. The following workflow outlines the key stages, from initial assessment to final decision-making.
Caption: Workflow for evaluating and comparing batches of Methyl β-L-Arabinopyranoside-¹³C.
Head-to-Head Comparison: NMR vs. Mass Spectrometry
The two gold-standard techniques for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each offers distinct advantages, and the choice often depends on available instrumentation, sample complexity, and the specific information required.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the nuclear spin properties of isotopes. ¹³C nuclei directly bonded to ¹H atoms cause splitting, allowing for ratio calculation. | Separates ions based on their mass-to-charge ratio (m/z). The relative intensity of the ¹³C-isotopologue peak to the ¹²C-peak determines enrichment. |
| Strengths | • Provides unambiguous structural information. • Site-specific enrichment can be determined. • Non-destructive. • Highly quantitative with proper calibration. | • Extremely high sensitivity (requires less material). • High-resolution MS (HRMS) can resolve isotopologues from isobaric interferences. • Can be coupled with chromatography (LC/GC-MS) for simultaneous purity analysis. |
| Limitations | • Lower sensitivity compared to MS. • Requires higher sample concentrations. | • Provides no direct information on the label's position. • Susceptible to matrix effects and ion suppression without an appropriate internal standard. • Destructive technique. |
| Best For | Verifying the specific position of the ¹³C label and quantifying enrichment when sample amount is not a limiting factor. | High-throughput screening, analysis of low-concentration samples, and when coupled with chromatography for simultaneous purity assessment. |
Experimental Protocols
These protocols provide a framework for analysis. They must be adapted and validated for your specific instrumentation and laboratory conditions.
Method 1: Quantitative ¹³C NMR Spectroscopy
Principle: This method leverages the fact that a ¹³C nucleus splits the signal of a directly attached proton (¹H) into a doublet. The unenriched portion of the material will show a singlet for this proton. By integrating the ¹³C-satellite peaks and the central ¹²C-peak, the isotopic enrichment can be calculated.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of the Methyl β-L-Arabinopyranoside-¹³C batch (typically 5-10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.6 mL in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
-
Instrument Setup (e.g., 400 MHz NMR):
-
Tune and shim the spectrometer for optimal resolution and lineshape.
-
Use a standard proton pulse sequence (zg30).
-
Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being analyzed. For quantitative accuracy, a D1 of 30 seconds is often a safe starting point to ensure full relaxation of all nuclei.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 64 or 128) should be collected to achieve a high signal-to-noise ratio, especially for the satellite peaks.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Identify the proton signal corresponding to the ¹H attached to the ¹³C-labeled carbon.
-
Integrate the central singlet (from ¹²C-bound protons) and the two satellite peaks (from ¹³C-bound protons). Let the integrals be I_central and I_satellites respectively.
-
Calculate the isotopic enrichment using the formula: % Enrichment = [I_satellites / (I_satellites + I_central)] * 100
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS, particularly with techniques like Orbitrap or TOF, can accurately measure the mass of molecules and their isotopologues. The isotopic enrichment is determined by comparing the measured abundance of the ¹³C-labeled molecule (M+1, M+2, etc., depending on the number of labels) to the unlabeled molecule (M).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Methyl β-L-Arabinopyranoside-¹³C batch in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Perform a serial dilution to create a working solution at an appropriate concentration for your instrument (e.g., 1 µg/mL).
-
-
Instrument Setup (e.g., LC-Orbitrap MS):
-
Method of introduction: Direct infusion via a syringe pump is suitable for a pure standard. Alternatively, an LC method can be used to confirm purity simultaneously.
-
Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analyzer Settings:
-
Critical Parameter: Set the mass resolution to >70,000 to ensure baseline separation of isotopologue peaks from potential low-level isobaric interferences.
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-300).
-
-
-
Data Acquisition:
-
Infuse the sample at a stable flow rate (e.g., 5-10 µL/min).
-
Acquire data for at least 1-2 minutes to obtain a stable signal and average spectra.
-
-
Data Processing and Calculation:
-
Extract the mass spectrum for the compound.
-
Identify the monoisotopic peak for the unlabeled compound (M₀) and the peak for the ¹³C-labeled compound (M₁).
-
Record the intensity (ion count) for each peak: Intensity_M0 and Intensity_M1.
-
Calculate the isotopic enrichment: % Enrichment = [Intensity_M1 / (Intensity_M0 + Intensity_M1)] * 100
-
Note: This calculation assumes a single ¹³C label. For molecules with multiple labels or for correcting for natural ¹³C abundance, more complex isotopic distribution models may be required.
-
Data Interpretation and Batch Comparison
After analysis, the results must be systematically compared. A well-structured table provides a clear overview for decision-making.
Hypothetical Batch Comparison Data:
| Parameter | Batch A (CoA) | Batch A (Measured) | Batch B (CoA) | Batch B (Measured) | Acceptance Criteria |
| Stated Enrichment (%) | 99.5% | - | 99.2% | - | >99.0% |
| Measured Enrichment (NMR) | - | 99.4% | - | 99.3% | Within 0.5% of CoA |
| Measured Enrichment (MS) | - | 99.6% | - | 99.2% | Within 0.5% of CoA |
| Chemical Purity (LC-MS) | >99% | 99.8% | >99% | 99.5% | >99.0% |
| Pass/Fail | - | Pass | - | Pass | - |
Decision Logic: The choice between analytical methods can be guided by specific experimental questions and resource availability.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
Verifying the isotopic enrichment of Methyl β-L-Arabinopyranoside-¹³C is not merely a procedural step but a fundamental aspect of ensuring data integrity. Both NMR and MS are powerful and complementary techniques for this purpose. By implementing the systematic evaluation workflow and robust analytical protocols described in this guide, researchers can confidently assess the quality of their labeled compounds, leading to more reliable and reproducible scientific outcomes. Always compare your findings against the supplier's Certificate of Analysis and maintain internal records to track batch-to-batch performance over time.
References
-
Meier-Augenstein, W. (n.d.). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. ResearchGate. Retrieved from [Link]
-
Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. Retrieved from [Link]
-
Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Springer Nature Experiments. Retrieved from [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4754–4761. Retrieved from [Link]
-
Bell, T. H., et al. (2013). A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Journal of Microbiology. Retrieved from [Link]
-
Green, M. H., et al. (2025). Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
-
Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]
-
Peterson, J. W., et al. (n.d.). A rapid, quantitative NMR test for oxygen-17 enrichment in water. NSF PAR. Retrieved from [Link]
-
Li, H., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Moravek, Inc. (2019). Good Manufacturing Practice - What Do These Guidelines Dictate? Retrieved from [Link]
-
Schou, M., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Experiments. Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]
-
NIHS. (n.d.). INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS. Retrieved from [Link]
- Faria, M., et al. (2015). Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion
Standard Operating Procedure: Safety, Handling, and Disposal of Methyl β-L-Arabinopyranoside-13C
Methyl β-L-Arabinopyranoside-13C is a stable isotope-labeled carbohydrate derivative extensively utilized in metabolic tracing, NMR spectroscopy, and advanced drug development[1]. While its unlabeled counterpart is generally recognized as non-hazardous, the high value and specific analytical applications of 13C-labeled compounds demand rigorous handling protocols.
This guide provides step-by-step, causally-grounded procedures to ensure personnel safety, environmental compliance, and the preservation of isotopic integrity.
Emergency Quick Reference
-
GHS Signal Word: None (Not classified as a hazardous substance)[2][3].
-
Spill Response: Dry sweep/vacuum immediately; avoid using water initially to prevent dissolving and spreading the compound[2][4].
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists[3].
-
Skin Contact: Wash off immediately with soap and plenty of water[3].
Section 1: Chemical Profiling & Risk Assessment
Synthesizing data from standard safety data sheets (SDS) for methyl β-L-arabinopyranoside and 13C-labeled carbohydrates, the following table outlines the foundational safety profile[2][3].
| Parameter | Specification | Operational Implication |
| GHS Classification | Not a hazardous substance | No specific hazard pictograms required; standard laboratory safety applies[2]. |
| Radioactivity | Non-radioactive (Stable 13C) | Does not require radioactive waste management, shielding, or dosimetry[2][4]. |
| Physical State | Solid (Crystalline powder) | Susceptible to aerosolization; requires draft-control during weighing[4]. |
| Primary Exposure | Inhalation (dust), Eye contact | Mandates specific barrier PPE to prevent mechanical irritation[3]. |
| Storage Needs | Cool, dry, well-ventilated | Hygroscopic nature can degrade isotopic purity; keep containers tightly sealed[4]. |
Section 2: Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not merely about compliance; it is a self-validating system designed to protect both the researcher and the integrity of the highly sensitive isotopic tracer[4].
-
Eye Protection: ANSI Z87.1-compliant safety goggles with side shields.
-
Hand Protection: Powder-free nitrile gloves.
-
Causality: Nitrile provides an excellent moisture barrier. Using powder-free gloves is critical to prevent the introduction of exogenous carbon sources (like cornstarch) that could confound downstream mass spectrometry or NMR results.
-
-
Body Protection: Standard cotton-blend laboratory coat.
-
Causality: Minimizes static charge buildup (which can cause the fine powder to scatter) and provides a physical barrier against accidental spills[2].
-
-
Respiratory Protection: N95 or P100 particulate respirator (if handled outside a fume hood).
Section 3: Operational Workflow & Handling Protocols
To maintain scientific integrity and prevent contamination, follow this step-by-step methodology for handling Methyl β-L-Arabinopyranoside-13C.
Step 1: Environmental Preparation
-
Sanitize the weighing station using a 70% ethanol solution and allow it to dry completely to remove residual carbon contaminants.
-
Ensure the analytical microbalance is calibrated and situated in a draft-free enclosure to prevent the loss of this high-value reagent.
Step 2: Material Transfer
-
Use an anti-static micro-spatula to transfer the powder.
-
Causality: Static electricity can cause the fine powder to repel from the spatula, leading to inaccurate measurements and environmental contamination.
-
-
Weigh the material directly into a pre-tared, sterile glass or low-retention plastic vial.
Step 3: Solubilization
-
Add the appropriate solvent (e.g., ultra-pure water or specific assay buffer) directly to the weighing vial.
-
Seal the vial tightly and gently vortex or sonicate until complete dissolution is achieved.
Workflow Visualization
Workflow for the safe handling, preparation, and disposal of Methyl β-L-Arabinopyranoside-13C.
Section 4: Spill Management & Decontamination
In the event of a spill, immediate and methodical action is required to prevent cross-contamination[2].
-
Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.
-
Dry Recovery: Do NOT use water initially, as this will dissolve the sugar and spread the contamination into porous surfaces. Use a dry, anti-static brush and dustpan, or a HEPA-filtered vacuum, to collect the solid material[2].
-
Wet Decontamination: Once the bulk solid is removed, wipe the area with damp paper towels (using water or a mild detergent solution) to remove residual traces.
-
Containment: Place all recovered material and contaminated cleaning supplies into a sealable plastic bag labeled "Non-Hazardous Chemical Waste - Spill Debris."
Section 5: Disposal & Environmental Stewardship
Because the 13C isotope is stable and non-radioactive, Methyl β-L-Arabinopyranoside-13C does not require the stringent, costly disposal pathways associated with 14C-labeled compounds[2][]. However, responsible environmental stewardship mandates the following:
-
Solid Waste: Dispose of unrecoverable powder, contaminated gloves, and weighing papers in a designated non-hazardous solid chemical waste receptacle[2].
-
Liquid Waste: Aqueous solutions containing the compound should be collected in appropriately labeled liquid waste carboys. Do not pour down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[2].
-
Labeling: Clearly label all waste containers with the chemical name, concentration, and the note "Stable Isotope - Non-Radioactive" to prevent processing delays by waste management services.
References
-
Title: Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS) Source: Isotope-AMT URL: [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
